DM4-Smcc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C54H72ClN5O16S |
|---|---|
Molecular Weight |
1114.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69) |
InChI Key |
VYNFFBGYRBMGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
The Cellular Executioner: An In-depth Technical Guide to the Mechanism of Action of DM4-SMCC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of DM4-SMCC, a potent antibody-drug conjugate (ADC) component. We will delve into the molecular interactions, cellular pathways, and experimental methodologies used to characterize this powerful anti-cancer agent.
Introduction: The Architecture of a Targeted Warhead
This compound is not a standalone therapeutic but a crucial component of an antibody-drug conjugate. Its structure is a testament to the modular design of modern targeted therapies. It consists of two key functional units:
-
DM4 (Ravtansine): A highly potent cytotoxic agent belonging to the maytansinoid family. Maytansinoids are known for their ability to disrupt microtubule dynamics, a process essential for cell division.[1][2][3]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable thioether linker.[4][5] The SMCC linker provides a stable covalent bond between the DM4 payload and a monoclonal antibody (mAb), ensuring the integrity of the ADC in circulation and preventing premature release of the cytotoxic agent.
The overarching strategy is to utilize the specificity of a monoclonal antibody to deliver the potent DM4 payload directly to cancer cells that overexpress a particular target antigen on their surface. This targeted delivery minimizes systemic toxicity, a common limitation of traditional chemotherapy.
The Journey to Cellular Annihilation: Mechanism of Action
The mechanism of action of a this compound containing ADC can be dissected into a series of sequential events, beginning with systemic circulation and culminating in the induction of apoptosis in the target cancer cell.
Targeted Delivery and Internalization
An ADC containing this compound is administered intravenously and circulates throughout the bloodstream. The monoclonal antibody component of the ADC selectively binds to its cognate antigen, which is ideally overexpressed on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.
Lysosomal Trafficking and Payload Liberation
Following internalization, the endosome containing the ADC traffics through the cell and fuses with a lysosome. The lysosome is an acidic organelle rich in proteases and other degradative enzymes. Within this harsh environment, the monoclonal antibody portion of the ADC is completely degraded into its constituent amino acids. Due to the non-cleavable nature of the SMCC linker, the DM4 payload is released not as the free drug, but as a lysine-SMCC-DM4 metabolite. This metabolite is the ultimate cytotoxic species responsible for the therapeutic effect.
dot
Disruption of Microtubule Dynamics and Mitotic Arrest
Once liberated into the cytoplasm, the lysine-SMCC-DM4 metabolite exerts its cytotoxic effect by targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic polymers that are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.
The DM4 moiety binds to the vinca domain on β-tubulin, a site distinct from other microtubule-targeting agents like taxanes. This binding inhibits tubulin polymerization and suppresses microtubule dynamic instability. The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.
dot
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. The cell's inability to properly segregate its chromosomes activates a cascade of signaling events that culminate in the activation of caspases, the executioner enzymes of apoptosis. This ultimately leads to the dismantling of the cell and its clearance by the immune system.
Quantitative Data
The potency of DM4 and its conjugates has been evaluated in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of DM4 and DM4-Containing ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 | Reference(s) |
| DM4 | SK-BR-3 | HER2 | 0.3 - 0.4 nM | |
| Trastuzumab-DM4 ADC (DAR >3.5) | MDA-MB-361-DYT2 | HER2 (moderate) | 25 - 80 ng/mL | |
| Trastuzumab-DM4 ADC (DAR <3.5) | MDA-MB-361-DYT2 | HER2 (moderate) | 1500 - 60000 ng/mL | |
| Trastuzumab-DM4 ADC | N87, BT474, HCC1954 | HER2 (high) | 13 - 50 ng/mL | |
| Lysine-SMCC-DM1 | KPL-4 | - | 24.8 nM | |
| Lysine-SMCC-DM1 | MDA-MB-468 | - | 40.5 nM |
Table 2: Tubulin Binding Affinity of Maytansinoids
| Compound | Parameter | Value | Reference(s) |
| Maytansine | KD (to soluble tubulin) | 0.86 ± 0.2 µM | |
| S-methyl DM1 | KD (to soluble tubulin) | 0.93 ± 0.2 µM | |
| S-methyl DM1 | KD (to microtubule high-affinity sites) | 0.1 ± 0.05 µM |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, MDA-MB-468)
-
Complete cell culture medium
-
This compound ADC or free DM4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC or free DM4 in complete culture medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Aspirate the medium containing MTT and add 100-150 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
dot
References
In-Depth Technical Guide: Structure and Chemical Properties of DM4-SMCC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DM4-SMCC conjugate, a critical component in the development of antibody-drug conjugates (ADCs). It details the structure, chemical properties, and underlying experimental methodologies relevant to its application in targeted cancer therapy.
Core Components: DM4 and the SMCC Linker
The this compound conjugate is comprised of two key functional units: the cytotoxic agent DM4 and the heterobifunctional crosslinker SMCC.
-
DM4 (Ravtansine): A potent microtubule-inhibiting agent and a derivative of maytansine.[1][2][3] Its high cytotoxicity is harnessed for targeted delivery to cancer cells. DM4 is a thiol-containing maytansinoid, synthesized to facilitate its conjugation to linkers for ADC development.[1][2]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that provides a stable connection between the antibody and the DM4 payload. Its heterobifunctional nature, with an NHS-ester and a maleimide group, allows for sequential and specific conjugation to amine and thiol groups, respectively. The stability of the SMCC linker is crucial for minimizing off-target toxicity by ensuring the cytotoxic payload is released primarily within the target cancer cells.
Chemical Structure and Properties
The chemical structure of this compound combines the complex polycyclic maytansinoid core with the cyclohexane-based linker.
Data Presentation: Quantitative Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |
| DM4 | C38H54ClN3O10S | 780.37 | Soluble in DMSO, DMF, and Ethanol. |
| SMCC Linker | C16H18N2O6 | 334.33 | Not specified for conjugation context. |
| This compound | C54H72ClN5O16S | ~1114.70 | Not specified for conjugation context. |
Experimental Protocols and Methodologies
The synthesis and conjugation of this compound for ADC development involves a multi-step process requiring precise control over reaction conditions.
DM4 Synthesis
The synthesis of DM4 typically starts from a natural product, Ansamitocin P-3, which is a maytansinoid produced by fermentation of Actinosynnema pretiosum.
Caption: Workflow for the conjugation of DM4 to an antibody using the SMCC linker.
Methodology:
-
Antibody-Linker Conjugation: The monoclonal antibody is reacted with the SMCC linker in a suitable buffer (e.g., phosphate buffer) at a controlled pH. The NHS-ester of SMCC reacts with the amine groups of lysine residues on the antibody surface to form a stable amide bond.
-
Removal of Excess Linker: The unreacted SMCC linker is removed from the antibody-SMCC intermediate using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Payload Conjugation: The purified antibody-SMCC intermediate is then reacted with the thiol-containing DM4 payload. The maleimide group of the SMCC linker specifically reacts with the thiol group of DM4 to form a stable thioether bond.
-
Purification of the ADC: The final ADC is purified to remove any unconjugated DM4 and other impurities. SEC is commonly used to separate the ADC from smaller molecules.
-
Characterization: The purified ADC is thoroughly characterized to determine the drug-to-antibody ratio (DAR), the extent of aggregation, and its in vitro potency.
Mechanism of Action and Signaling Pathway
The cytotoxic effect of a DM4-based ADC is initiated upon its binding to the target antigen on the cancer cell surface.
Signaling Pathway: DM4-ADC Induced Apoptosis
Caption: Cellular mechanism of action of a DM4-based ADC leading to apoptosis.
Detailed Steps:
-
Binding and Internalization: The ADC selectively binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosome, where the acidic environment and proteolytic enzymes degrade the antibody, releasing the DM4 payload into the cytoplasm.
-
Microtubule Disruption: Once in the cytoplasm, DM4 binds to tubulin, a key component of microtubules. This binding inhibits tubulin polymerization and disrupts the dynamic instability of microtubules, which are essential for various cellular processes, most critically, for the formation of the mitotic spindle during cell division.
-
Mitotic Arrest and Apoptosis: The disruption of microtubule dynamics leads to a block in the cell cycle at the G2/M phase, preventing the cell from completing mitosis. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
References
The Role of DM4 in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the arsenal of payloads, the maytansinoid DM4 has emerged as a critical component in the development of next-generation ADCs. This technical guide provides an in-depth exploration of the core functionalities of DM4, including its mechanism of action, conjugation chemistry, and the experimental protocols essential for its evaluation.
DM4: A Potent Maytansinoid Payload
DM4, a thiol-containing derivative of maytansine, is a highly potent microtubule-targeting agent.[1][2][3] Maytansinoids were originally isolated from the shrub Maytenus ovatus and have demonstrated significant anti-cancer activity at subnanomolar concentrations.[1][4] The parent compound, maytansine, showed promise in preclinical studies but was limited in clinical applications due to systemic toxicity. The development of maytansinoid analogs like DM4, which can be chemically linked to antibodies, has revitalized interest in this class of compounds for targeted cancer therapy.
Chemical Structure and Conjugation
DM4 is structurally characterized as a 19-membered ansa macrolide attached to a chlorinated benzene ring. A key feature of DM4 is the presence of a thiol group, which enables its covalent attachment to a monoclonal antibody via a linker. This conjugation is a critical step in the formation of a stable and effective ADC.
The synthesis of DM4 involves the esterification of maytansinol with a linker precursor containing a disulfide bond, followed by reduction to yield the thiol-containing DM4. This thiol group can then react with a linker attached to the antibody, commonly through a disulfide or thioether bond, to form the final ADC.
Mechanism of Action: Disruption of Microtubule Dynamics
The cytotoxic activity of DM4 stems from its ability to disrupt the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Inhibition of Tubulin Polymerization
DM4 exerts its effect by binding to tubulin, the protein subunit of microtubules. Specifically, it binds at or near the vinblastine-binding site, interfering with the assembly of tubulin dimers into microtubules. This inhibition of polymerization leads to the depolymerization of existing microtubules, ultimately causing mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells. Studies have shown that while DM4 and its metabolite S-methyl-DM4 are slightly weaker inhibitors of tubulin polymerization compared to maytansine, they are more potent suppressors of microtubule dynamic instability.
Signaling Pathways Activated by Microtubule Depolymerization
The disruption of microtubule dynamics by DM4 triggers a cascade of intracellular signaling events. Microtubule depolymerization has been shown to activate complex signaling pathways that can influence cell survival and death. Research indicates that microtubule depolymerization can induce an increase in cellular traction forces through at least two distinct pathways: one dependent on myosin II and independent of Focal Adhesion Kinase (FAK), and another that is independent of myosin II but regulated by FAK. Furthermore, microtubule disruption can activate the p38 MAPK pathway, which can, in turn, regulate gene expression and contribute to the cellular response to the cytotoxic payload.
Quantitative Assessment of DM4-ADC Efficacy
The potency of DM4-containing ADCs is evaluated through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro cytotoxicity of an ADC.
In Vitro Cytotoxicity
The cytotoxic potential of DM4-ADCs is typically assessed against a panel of cancer cell lines with varying levels of target antigen expression. The IC50 values demonstrate the concentration of the ADC required to inhibit the growth of 50% of the cells. Maytansinoids, including DM4, generally exhibit sub-nanomolar IC50 values.
| ADC Target | Cell Line | Cancer Type | DM4-ADC IC50 (ng/mL) | Reference |
| CanAg | Various | Colorectal, Pancreatic | Not specified in abstract | |
| HER2 | N87, BT474, HCC1954 | Breast Cancer | 13 - 50 | |
| HER2 | MDA-MB-361-DYT2 | Breast Cancer | ~77 (for DAR > 3.5) | |
| CA6 | Various | Pancreas, Cervix, Bladder, Ovary | 1 - 7.3 nmol/L |
In Vivo Efficacy in Preclinical Models
Preclinical evaluation in animal models, typically xenograft models where human tumor cells are implanted in immunocompromised mice, is crucial for assessing the in vivo anti-tumor activity of DM4-ADCs. Efficacy is often measured as tumor growth inhibition or regression. For example, a single injection of a novel anti-Nectin-4 ADC with a DM4-like payload resulted in complete and durable tumor regression in a breast cancer model.
| ADC Target | Animal Model | Cancer Type | Key Findings | Reference |
| CanAg | Xenograft | Colorectal, Pancreatic | Highly active across a broad spectrum of models. | |
| Nectin-4 | SUM-190PT Xenograft | Breast Cancer | Complete and durable tumor regression at 10 µg/kg. | |
| LGALS3BP | Pseudometastatic Neuroblastoma | Neuroblastoma | Potent and durable antitumor activity. |
Clinical Evaluation
Several DM4-containing ADCs have advanced to clinical trials. For instance, huC242-DM4 (IMGN242) was evaluated in patients with CanAg-expressing solid tumors, including colorectal and pancreatic cancers. These trials provide critical data on the safety, tolerability, pharmacokinetics, and preliminary efficacy of the ADC in humans. In a Phase I study of huC242-DM4, the maximum tolerated dose (MTD) was determined to be 168 mg/m² every three weeks, with ocular toxicities being the dose-limiting toxicity.
| ADC Name | Target | Phase | Indication | Key Findings | NCT Identifier | Reference |
| huC242-DM4 | CanAg | Phase I | Solid Tumors | MTD of 168 mg/m² q3w; Ocular toxicity was dose-limiting. | NCT00352131 | |
| huC242-DM4 | CanAg | Phase II | Gastric/GEJ Cancer | To assess response rate. | NCT00620607 | |
| Tusamitamab ravtansine | CEACAM5 | Phase II | Non-squamous NSCLC | Evaluated efficacy and safety. | NCT02187848 |
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to the preclinical development and characterization of DM4-ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DM4-ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the DM4-ADC and unconjugated antibody in complete medium. Remove the existing medium and add 100 µL of the different ADC concentrations to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well. Shake the plate for 10-15 minutes to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Bystander Effect Assay
The bystander effect describes the ability of a cytotoxic payload released from a target cell to kill neighboring antigen-negative cells, which is crucial for efficacy in heterogeneous tumors. This can be assessed using co-culture or conditioned medium transfer assays.
Co-Culture Bystander Assay Protocol:
-
Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent protein (e.g., GFP) to distinguish it from the antigen-positive (Ag+) cell line.
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). As controls, seed each cell line alone. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the DM4-ADC.
-
Incubation: Incubate for 72-120 hours.
-
Quantification: Measure the fluorescence intensity of the labeled Ag- cells using a fluorescence plate reader or flow cytometry to specifically determine their viability.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM)
-
DM4 or other maytansinoid derivatives
-
Glycerol (as a polymerization enhancer)
-
Spectrophotometer with temperature control
Protocol:
-
Reagent Preparation: Thaw tubulin and other reagents on ice. Prepare a reaction mixture containing tubulin (e.g., 2-3 mg/mL) in polymerization buffer with GTP and glycerol.
-
Compound Addition: Add the DM4 compound at various concentrations to the reaction mixture in a 96-well plate. Include a no-drug control.
-
Initiate Polymerization: Transfer the plate to a pre-warmed (37°C) spectrophotometer.
-
Monitor Polymerization: Measure the increase in absorbance (turbidity) at 340 nm or 350 nm at regular intervals (e.g., every 30 seconds) for up to 90 minutes.
-
Data Analysis: Plot the absorbance over time to generate polymerization curves. Compare the curves in the presence of DM4 to the control to determine the extent of inhibition.
ADC Development Workflow
The development of a DM4-containing ADC is a multi-step process that requires careful planning and execution.
Conclusion
DM4 is a highly potent and clinically relevant payload for the development of antibody-drug conjugates. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to effective cancer cell killing. A thorough understanding of its properties, combined with rigorous in vitro and in vivo evaluation using standardized protocols, is essential for the successful development of novel and effective DM4-based ADCs for the treatment of cancer. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. Pharmacologic Considerations in the Disposition of Antibodies and Antibody-Drug Conjugates in Preclinical Models and in Patients [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DM4-SMCC Applications in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cytotoxic agent DM4 and its application in oncology research when conjugated to antibodies via the SMCC linker, forming potent antibody-drug conjugates (ADCs).
Introduction to DM4-SMCC in Antibody-Drug Conjugates
DM4, a maytansinoid derivative, is a highly potent microtubule-targeting agent.[1] Its significant cytotoxicity makes it an effective payload for ADCs, a class of targeted therapies designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[2] The DM4 is conjugated to a monoclonal antibody (mAb) through the non-cleavable linker, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[1] This linker forms a stable thioether bond with the antibody, ensuring the integrity of the ADC in circulation until it reaches the target cancer cell.[3]
Mechanism of Action
The therapeutic action of a this compound ADC is a multi-step process that leverages the specificity of the antibody and the potent cell-killing ability of DM4.
2.1. Targeting and Internalization
The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[4] Following binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.
2.2. Lysosomal Trafficking and Payload Release
Once inside the cell, the ADC is trafficked to the lysosome. The non-cleavable SMCC linker is designed to be stable in the bloodstream; however, upon lysosomal degradation of the antibody portion of the ADC, the DM4 payload with the linker and a few amino acid residues is released into the cytoplasm.
2.3. Microtubule Disruption and Apoptosis
The released DM4 then exerts its cytotoxic effect by binding to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Signaling Pathways in DM4-Induced Apoptosis
The disruption of microtubule dynamics by DM4 triggers the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins and executed by caspases.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Precision in Oncology: A Technical Guide to the Discovery and Development of Maytansinoid-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maytansinoids, potent microtubule-targeting agents, have journeyed from promising natural products to key payloads in the targeted delivery of cancer therapeutics. Initially hindered by systemic toxicity in early clinical trials, their full potential was unlocked through the innovative approach of antibody-drug conjugates (ADCs). By linking maytansinoids to monoclonal antibodies that specifically target tumor-associated antigens, ADCs have revolutionized the treatment landscape for several cancers, offering a new paradigm of precision medicine. This in-depth technical guide chronicles the discovery of maytansinoids, the challenges of their early clinical development as standalone agents, and their triumphant evolution into highly effective payloads for ADCs. We provide a detailed exploration of the chemical synthesis of maytansinoid derivatives, the intricacies of ADC construction, and the preclinical and clinical data that underscore their efficacy. This guide is intended to be a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to aid researchers and drug development professionals in this dynamic field.
Discovery and Early Development of Maytansinoids
The story of maytansinoid-based ADCs begins with the discovery of maytansine, a natural product that exhibited potent antitumor activity.
From Plant to Microbe: The Origins of Maytansinoids
In the 1970s, researchers isolated maytansine from the Ethiopian shrub Maytenus serrata[1]. This ansa macrolide demonstrated significant cytotoxic effects by inhibiting microtubule assembly, a critical process for cell division[1]. The initial excitement surrounding maytansine's anticancer potential was tempered by the challenges of its large-scale production from plant sources. A significant breakthrough came with the discovery of ansamitocins, a group of structurally similar maytansinoids, produced by the fermentation of the microorganism Actinosynnema pretiosum[2][3]. This microbial source provided a more sustainable and scalable supply of maytansinoids for further development[4]. Ansamitocin P-3, in particular, became a key precursor for the semi-synthesis of maytansinoid derivatives suitable for ADC development.
Mechanism of Action: Disruption of Microtubule Dynamics
Maytansinoids exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptosis (programmed cell death). Unlike other microtubule-targeting agents like taxanes, which stabilize microtubules, maytansinoids actively promote their disassembly.
Early Clinical Trials and the Challenge of Systemic Toxicity
The potent cytotoxicity of maytansine led to its evaluation in clinical trials as a standalone chemotherapeutic agent in the late 1970s and early 1980s. However, these trials were largely unsuccessful due to a narrow therapeutic window and significant dose-limiting toxicities. Patients experienced severe side effects, including neurotoxicity, gastrointestinal toxicity (nausea, vomiting, diarrhea), and myelosuppression. The systemic exposure to the potent maytansinoid resulted in unacceptable damage to healthy, rapidly dividing cells, highlighting the need for a targeted delivery system.
The following table summarizes the key findings from early clinical trials of maytansine:
| Clinical Trial Phase | Dosing Schedule | Number of Patients | Tumor Types | Key Toxicities | Efficacy | Reference |
| Phase I | Single IV dose every 3 weeks | 60 | Various solid tumors | Nausea, vomiting, diarrhea, stomatitis, alopecia, phlebitis | Antitumor activity in melanoma, breast carcinoma, and head and neck cancer | |
| Phase I | 0.1-0.8 mg/m²/day for 5 days, repeated every 21 days | 38 | Solid tumors | Gastrointestinal toxicity, neurotoxicity, subclinical hepatic toxicity | Two partial responses in breast cancer | |
| Phase I/II | 0.75-1.0 mg/m² weekly | 107 | Various solid tumors | Neurologic (lethargy, weakness, paresthesias), gastrointestinal | Two partial remissions in lung cancer, one in malignant melanoma | |
| Phase II | - | 33 | Melanoma | Diarrhea, paresthesias, phlebitis, flu-like symptoms | No complete or partial responses | |
| Phase II | - | 21 | Breast Cancer | Diarrhea, paresthesias, phlebitis, flu-like symptoms | One partial response |
The Genesis of Maytansinoid-Based Antibody-Drug Conjugates
The limitations of free maytansinoids in the clinic spurred the development of a targeted delivery strategy: the antibody-drug conjugate. The core concept of an ADC is to use a monoclonal antibody to selectively deliver a potent cytotoxic payload to cancer cells that express a specific target antigen on their surface.
Conceptual Framework and Key Components
A maytansinoid-based ADC is a tripartite molecule consisting of:
-
A Monoclonal Antibody (mAb): This component provides the specificity of the ADC by binding to a tumor-associated antigen that is preferentially expressed on the surface of cancer cells.
-
A Maytansinoid Payload: A highly potent derivative of maytansine, such as DM1 or DM4, which is responsible for the cytotoxic effect.
-
A Linker: A chemical moiety that connects the antibody to the maytansinoid payload. The linker is designed to be stable in the systemic circulation but to release the payload upon internalization of the ADC into the target cancer cell.
The logical progression from the discovery of maytansinoids to the development of maytansinoid-based ADCs is depicted in the following diagram:
DM1: The Workhorse Maytansinoid Payload
To facilitate conjugation to antibodies, maytansine was chemically modified to introduce a reactive handle. The most widely used derivative is DM1, which incorporates a thiol group by modifying the C-3 ester side chain of maytansinol. Maytansinol is obtained by the reductive cleavage of the ester group of ansamitocin P-3. DM1 retains the potent microtubule-inhibiting activity of maytansine but is amenable to conjugation with various linker chemistries.
Linker Technology: Ensuring Stability and Payload Release
The linker is a critical component that dictates the stability and efficacy of an ADC. Early maytansinoid-based ADCs utilized disulfide linkers, which are designed to be cleaved in the reducing environment of the cell. However, these linkers showed some instability in the bloodstream, leading to premature release of the payload and off-target toxicity. The development of more stable, non-cleavable linkers, such as the thioether linker formed using succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), represented a significant advancement. These linkers are designed to release the payload only after the antibody is degraded in the lysosome of the target cell, thereby improving the therapeutic window.
Ado-Trastuzumab Emtansine (T-DM1): A Paradigm of Success
Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is the most prominent example of a successful maytansinoid-based ADC. It is approved for the treatment of HER2-positive breast cancer.
Components and Mechanism of Action
T-DM1 is composed of:
-
Antibody: Trastuzumab, a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).
-
Payload: DM1.
-
Linker: A non-cleavable thioether linker (SMCC).
The mechanism of action of T-DM1 is a multi-step process:
-
Binding: T-DM1 binds to the HER2 receptor on the surface of HER2-positive cancer cells.
-
Internalization: The T-DM1-HER2 complex is internalized into the cell via receptor-mediated endocytosis.
-
Lysosomal Degradation: The complex is trafficked to the lysosome, where the trastuzumab component is degraded by proteases.
-
Payload Release: This degradation releases lysine-MCC-DM1, the active cytotoxic metabolite.
-
Microtubule Disruption: Lysine-MCC-DM1 binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.
The signaling pathway initiated by maytansinoid-induced microtubule disruption and leading to apoptosis is illustrated below:
Preclinical and Clinical Efficacy
Preclinical studies demonstrated the potent and specific antitumor activity of T-DM1 against HER2-overexpressing cancer cells. The following table summarizes representative preclinical data for maytansinoid-based ADCs:
| ADC | Target Antigen | Cell Line | IC50 (ng/mL) | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-DM1 (T-DM1) | HER2 | SK-BR-3 (breast cancer) | 1.8 | NCI-N87 gastric cancer xenograft | >90 | |
| Trastuzumab-DM1 (T-DM1) | HER2 | BT-474 (breast cancer) | 3.2 | BT-474-M1 breast cancer xenograft | >95 | |
| SAR3419 | CD19 | Ramos (B-cell lymphoma) | 0.03 | Ramos xenograft | 100 | |
| SAR3419 | CD19 | Daudi (B-cell lymphoma) | 0.02 | Daudi xenograft | 100 |
Subsequent clinical trials confirmed the significant efficacy and improved safety profile of T-DM1 compared to standard-of-care therapies in patients with previously treated HER2-positive metastatic breast cancer. The pivotal EMILIA study demonstrated that T-DM1 significantly prolonged both progression-free survival and overall survival compared to lapatinib plus capecitabine.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of maytansinoid-based ADCs.
Semi-synthesis of DM1 from Ansamitocin P-3
The synthesis of DM1 from ansamitocin P-3 is a multi-step process that involves the reductive cleavage of the ester side chain to yield maytansinol, followed by the introduction of the thiol-containing side chain.
Step 1: Reduction of Ansamitocin P-3 to Maytansinol
-
Materials: Ansamitocin P-3, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium bicarbonate solution, anhydrous sodium sulfate, silica gel for column chromatography.
-
Procedure:
-
Dissolve ansamitocin P-3 in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LiAlH₄ in THF to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain maytansinol.
-
Step 2: Synthesis of the N-methyl-L-alanine side chain
-
Materials: L-alanine, benzyl chloroformate, sodium hydroxide, diethyl ether, hydrochloric acid, sodium hydride, anhydrous THF, methyl iodide, palladium on carbon (Pd/C), hydrogen gas.
-
Procedure: This is a multi-step synthesis that involves protection of the amino group of L-alanine, N-methylation, and deprotection to yield N-methyl-L-alanine.
Step 3: Esterification of Maytansinol with the N-methyl-L-alanine side chain and introduction of the thiol group
-
Materials: Maytansinol, N-methyl-L-alanyl-N-methyldithiopropionic acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM), dithiothreitol (DTT).
-
Procedure:
-
Dissolve maytansinol, the N-methyl-L-alanine derivative, and DMAP in anhydrous DCM.
-
Add a solution of DCC in DCM to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the product by chromatography.
-
The resulting disulfide-containing maytansinoid is then reduced with DTT to yield the free thiol, DM1.
-
Conjugation of DM1 to a Monoclonal Antibody using the SMCC Linker
This protocol describes the conjugation of DM1 to the lysine residues of a monoclonal antibody.
-
Materials: Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), SMCC linker, DM1, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), desalting column (e.g., Sephadex G-25).
-
Procedure:
-
Antibody Modification:
-
Dissolve the SMCC linker in DMF or DMSO.
-
Add the SMCC solution to the antibody solution at a specific molar ratio (typically 5-10 fold molar excess of linker to antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
-
Conjugation with DM1:
-
Dissolve DM1 in a small amount of DMF or DMSO.
-
Add the DM1 solution to the maleimide-activated antibody solution.
-
Incubate the reaction mixture for 16-24 hours at 4 °C.
-
The reaction is quenched by the addition of an excess of a thiol-containing reagent, such as cysteine.
-
-
Purification and Characterization:
-
Purify the resulting ADC by size-exclusion chromatography to remove unconjugated DM1 and other small molecules.
-
Characterize the ADC for protein concentration, drug-to-antibody ratio (DAR), and aggregation.
-
-
The experimental workflow for the synthesis and characterization of a maytansinoid-based ADC is outlined in the following diagram:
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill target cancer cells in culture.
-
Materials: Target (antigen-positive) and non-target (antigen-negative) cancer cell lines, cell culture medium, 96-well plates, ADC, free DM1, unconjugated antibody, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidic isopropanol).
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, free DM1, and unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add the test articles at various concentrations. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for each test article.
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC that influences its efficacy and safety.
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules, as each DM1 molecule adds to the hydrophobicity of the antibody.
-
The ADC sample is injected onto a HIC column and eluted with a decreasing salt gradient.
-
The different DAR species (e.g., DAR0, DAR2, DAR4) are separated and quantified by integrating the peak areas in the chromatogram.
-
The average DAR is calculated as the weighted average of the different DAR species.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light chain and heavy chain) after reduction.
-
The mass difference between the unconjugated antibody and the ADC, or between the unconjugated and conjugated subunits, allows for the determination of the number of conjugated drug molecules.
-
This method provides a more precise determination of the DAR distribution.
-
Conclusion and Future Directions
The journey of maytansinoids from a toxic natural product to a life-saving component of targeted cancer therapies is a testament to the power of innovation in drug development. The success of maytansinoid-based ADCs has paved the way for a new generation of precision medicines. Future research in this field will likely focus on:
-
Novel Maytansinoid Payloads: The development of new maytansinoid derivatives with improved potency, different mechanisms of action, or better physicochemical properties.
-
Advanced Linker Technologies: The design of novel linkers that offer more controlled and site-specific payload release, potentially in response to the unique microenvironment of the tumor.
-
Site-Specific Conjugation: The development of methods to conjugate the maytansinoid to a specific site on the antibody, leading to more homogeneous ADCs with improved pharmacokinetic properties and a wider therapeutic window.
-
Combination Therapies: The evaluation of maytansinoid-based ADCs in combination with other anticancer agents, such as immunotherapy, to overcome drug resistance and enhance therapeutic efficacy.
The continued evolution of maytansinoid-based ADCs holds immense promise for the future of cancer treatment, offering the potential for more effective and less toxic therapies for a wide range of malignancies.
References
DM4-SMCC: A Technical Guide for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the potential for highly targeted delivery of cytotoxic agents to tumor cells while minimizing systemic toxicity. At the heart of this technology lie three critical components: a monoclonal antibody engineered to recognize a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. This technical guide provides an in-depth exploration of DM4-SMCC, a widely utilized drug-linker conjugate in the development of next-generation ADCs.
DM4, a potent maytansinoid derivative, exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[1][2] The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) component is a non-cleavable linker that provides a stable covalent attachment to the antibody.[3] This stability ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, reducing off-target toxicity.[4] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and subsequent lysosomal degradation of the antibody releases the DM4 payload, leading to cell cycle arrest and apoptosis.
This guide will delve into the technical aspects of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols for its use, and visual representations of key processes to aid in the understanding and application of this important tool in targeted cancer therapy.
Data Presentation: Preclinical Efficacy of DM4-Containing ADCs
The following tables summarize the in vitro and in vivo preclinical data for antibody-drug conjugates utilizing the DM4 payload. It is important to note that while DM4 is the cytotoxic agent, the linker and the target antibody can influence the overall efficacy. The data presented here is for ADCs that are structurally similar to or directly utilize a DM4 payload.
Table 1: In Vitro Cytotoxicity of DM4-Containing ADCs
| ADC Name | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | Reference |
| Mirvetuximab Soravtansine | Folate Receptor α | IGROV-1 (Ovarian) | ~10-100 | |
| Mirvetuximab Soravtansine | Folate Receptor α | OVCAR-3 (Ovarian) | Not Specified | |
| Mirvetuximab Soravtansine | Folate Receptor α | Caov-3 (Ovarian) | Not Specified | |
| Anti-CEACAM5-DM4 ADC | CEACAM5 | MKN45 (Gastric) | Not Specified | |
| Anti-CEACAM5-DM4 ADC | LoVo (Colorectal) | Not Specified |
Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The table reflects the available quantitative and qualitative descriptions of potency.
Table 2: In Vivo Efficacy of DM4-Containing ADCs in Xenograft Models
| ADC Name | Cancer Type (Xenograft Model) | Dosing Regimen | Outcome | Reference |
| Mirvetuximab Soravtansine | Ovarian Cancer (Patient-Derived) | Not Specified | Significant tumor regressions and complete responses in the majority of mice | |
| Mirvetuximab Soravtansine | Platinum-Resistant Ovarian Cancer | Not Specified | Improved antitumor activity in combination with bevacizumab | |
| Anti-CEACAM5-DM4 ADC | Non-Small Cell Lung Cancer | Not Specified | Strong antitumor activity as a single agent | |
| Anti-CEACAM5-DM4 ADC | Gastrointestinal Cancers | In combination with standard of care | Strong antitumor activity |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use and evaluation of this compound ADCs.
Antibody Conjugation with this compound (Lysine Conjugation)
This protocol describes the two-step conjugation of this compound to a monoclonal antibody via solvent-exposed lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Quenching solution (e.g., 20 mM Glycine in conjugation buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a suitable concentration (e.g., 3 mg/mL) in an amine-free buffer.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMA or DMSO (e.g., 20 mM).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. The molar ratio will determine the drug-to-antibody ratio (DAR) and needs to be optimized for each antibody. A common starting point is an 8-fold molar excess.
-
Add DMA to the reaction mixture to achieve a final organic solvent concentration of approximately 10%.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of the quenching solution (e.g., 80-fold molar excess of glycine) to the reaction mixture to quench any unreacted SMCC.
-
-
Purification:
-
Purify the resulting ADC from unconjugated this compound and other reaction components using size-exclusion chromatography or dialysis against a suitable storage buffer.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic potential of a this compound ADC against cancer cell lines using a colorimetric MTT assay.
Materials:
-
Target cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound ADC and unconjugated antibody (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate the plate for a period determined by the cell doubling time and the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Human cancer cell line for implantation
-
This compound ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at different doses).
-
-
ADC Administration:
-
Administer the ADC, unconjugated antibody, or vehicle control to the respective groups, typically via intravenous injection. The dosing schedule (e.g., single dose, weekly) should be determined based on the ADC's pharmacokinetic properties.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
-
Efficacy Evaluation:
-
Continue the study until tumors in the control group reach a predetermined endpoint.
-
Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Analyze the data by comparing the tumor growth inhibition in the ADC-treated groups to the control groups.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of DM4
Caption: Mechanism of action of a this compound ADC leading to apoptosis.
Experimental Workflow: In Vitro ADC Evaluation
Caption: Workflow for the in vitro evaluation of a this compound ADC.
Logical Relationship: In Vivo Efficacy Study Workflow
Caption: Workflow for an in vivo efficacy study of a this compound ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 3. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 4. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DM4-SMCC Antibody-Drug Conjugates
This guide provides a detailed examination of the core components, mechanism of action, and relevant experimental protocols for antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM4 linked via the non-cleavable SMCC linker. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this ADC platform.
Core Components of the DM4-SMCC System
Antibody-drug conjugates are a class of targeted therapeutics composed of three primary elements: a monoclonal antibody for specific cell targeting, a potent cytotoxic agent (payload), and a chemical linker connecting them.[1] The this compound system leverages a highly effective payload and a stable linker to achieve targeted cell killing.
The Cytotoxic Payload: DM4 (Ravtansine)
DM4, also known as Ravtansine, is a potent, thiol-containing maytansinoid, a class of compounds that act as powerful mitotic inhibitors.[][3] Maytansinoids are ansamacrolide structures originally isolated from the shrub Maytenus ovatus.[] DM4 was specifically synthesized to facilitate its conjugation to antibodies via its thiol group.[]
The anticancer activity of DM4 stems from its ability to disrupt microtubule function. It binds to tubulin, inhibiting its polymerization and preventing the assembly of microtubules. This potent suppression of microtubule dynamics results in the arrest of the cell cycle during mitosis, ultimately leading to apoptotic cell death. The high cytotoxicity of maytansinoids, often 1000-fold more potent than conventional chemotherapeutic agents in vitro, makes them ideal payloads for ADCs.
The Non-Cleavable Linker: SMCC
The linker is a critical component that ensures the ADC remains stable in circulation and releases its payload only at the target site. The this compound system utilizes Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a heterobifunctional crosslinker. It is considered a non-cleavable linker, which means it relies on the complete lysosomal degradation of the antibody portion of the ADC to release the payload.
SMCC possesses two distinct reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the ε-amino group of lysine residues on a monoclonal antibody, to form a stable amide bond. This reaction typically occurs at a pH of 7.0-9.0.
-
Maleimide group: This group reacts specifically with sulfhydryl (thiol) groups, like the one present on DM4, to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.
The integrated cyclohexane ring in the SMCC spacer arm enhances the stability of the maleimide group, reducing its rate of hydrolysis and allowing for more controlled and efficient conjugation reactions.
The this compound Drug-Linker Conjugate
The combination of the DM4 payload and the SMCC linker creates a drug-linker conjugate that is prepared for attachment to an antibody. This pre-formed agent-linker complex is a key component in the manufacturing of the final ADC.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 1228105-52-9 | |
| Molecular Formula | C54H72ClN5O16S | |
| Molecular Weight | 1114.69 g/mol | |
| Linker Type | Non-cleavable | |
| Payload Type | Antitubulin agent (Maytansinoid) |
Mechanism of Action of a this compound ADC
The therapeutic effect of a this compound ADC is achieved through a multi-step, targeted process that begins with systemic administration and ends with the induction of apoptosis in cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Degradation: The internalized complex is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody component is completely degraded by proteases.
-
Payload Release: Because the SMCC linker is non-cleavable, the degradation of the antibody releases the cytotoxic payload as a catabolite, specifically as DM4 attached to the linker and the lysine residue from the antibody (e.g., Lysine-SMCC-DM4).
-
Cytotoxic Action: This charged catabolite enters the cytoplasm where the DM4 moiety exerts its potent cytotoxic effect by binding to tubulin, disrupting the microtubule network, inducing mitotic arrest, and ultimately triggering apoptosis.
Key Experimental Protocols
The development and evaluation of this compound ADCs involve precise chemical synthesis and rigorous biological testing.
General Protocol for ADC Synthesis and Purification
The conjugation of DM4 to an antibody via the SMCC linker is typically performed as a two-step process to ensure specificity and control over the reaction.
Methodology:
-
Antibody Preparation: Prepare the antibody in an appropriate amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.
-
Antibody Activation: Dissolve SMCC in an organic solvent like DMSO. Add a several-fold molar excess of the SMCC solution to the antibody solution. Allow the reaction to proceed for 1-2 hours at room temperature to form stable amide bonds between the linker's NHS ester and the antibody's lysine residues.
-
Removal of Excess Linker: Immediately following the activation step, remove the non-reacted SMCC linker using a desalting column or dialysis to prevent unwanted side reactions.
-
Payload Conjugation: Add the DM4 payload to the maleimide-activated antibody solution. The thiol group on DM4 will react with the maleimide group on the linker to form a stable thioether bond. Incubate the reaction for 4-16 hours at 4°C.
-
Final Purification: Purify the resulting ADC to remove any unconjugated DM4, aggregates, and residual solvents. Size-exclusion chromatography (SEC) is commonly used for this step.
-
Characterization: The purified ADC should be characterized to determine the Drug-to-Antibody Ratio (DAR), percentage of monomer, and to confirm that its binding affinity to the target antigen is preserved.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability. It is a standard method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
Methodology:
-
Cell Seeding: Seed both antigen-positive (target) and antigen-negative (control) cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well). Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, an unconjugated antibody control, and free DM4 in complete cell culture medium.
-
Dosing: Remove the old medium from the wells and add the prepared ADC and control solutions to the appropriate wells. Include untreated wells as a 100% viability control.
-
Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a 10% SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
An In-depth Technical Guide on DM4-SMCC for Inducing Mitotic Arrest in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DM4-SMCC represents a potent and targeted approach in cancer therapy, functioning as a key component of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action in inducing mitotic arrest, its effects on cancer cells, and the experimental methodologies used to evaluate its efficacy. By leveraging the specificity of a monoclonal antibody, DM4, a highly cytotoxic maytansinoid payload, is delivered directly to tumor cells. The stable, non-cleavable SMCC linker ensures that the cytotoxic agent remains attached to the antibody until the ADC is internalized and degraded within the cancer cell, minimizing off-target toxicity. Once released, DM4 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This guide is intended to be a valuable resource for researchers and drug development professionals working on the frontier of targeted cancer therapies.
Introduction to this compound in Antibody-Drug Conjugates
Antibody-Drug Conjugates are a transformative class of anticancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] An ADC is comprised of three main components: a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2]
DM4, a derivative of maytansine, is a potent microtubule-inhibiting agent.[3][4] Maytansinoids are 100 to 1000 times more cytotoxic than conventional chemotherapeutic agents like doxorubicin.[5] DM4 exerts its anticancer effects by inhibiting tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable thioether linker. This stability prevents the premature release of the DM4 payload in systemic circulation, thereby reducing off-target toxicities.
The general mechanism of a this compound ADC involves:
-
Binding: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The complex is trafficked to the lysosome.
-
Degradation and Payload Release: The antibody portion of the ADC is degraded by lysosomal proteases, leading to the release of the DM4 payload, which is still attached to the linker and an amino acid residue (lysine) from the antibody.
-
Cytotoxic Action: The released DM4 metabolite disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.
Mechanism of Action: Inducing Mitotic Arrest
The primary mechanism of action of DM4 is the disruption of microtubule dynamics, a critical process for cell division.
Microtubule Disruption
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. During mitosis, they form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells. Maytansinoids, including DM4, bind to tubulin at or near the vincristine-binding site, inhibiting the assembly of microtubules. This suppression of microtubule dynamics, even at sub-nanomolar concentrations, leads to a failure in the formation of a functional mitotic spindle.
G2/M Cell Cycle Arrest
The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the spindle microtubules. When the SAC is activated due to improper spindle formation, it halts the cell cycle at the G2/M transition, preventing the cell from proceeding into anaphase. This mitotic arrest is a hallmark of treatment with microtubule-targeting agents like DM4.
Signaling Pathways to Apoptosis
Prolonged mitotic arrest induced by DM4 ultimately triggers programmed cell death, or apoptosis. The signaling cascade involves key regulators of the cell cycle and apoptosis.
Role of Cyclin-Dependent Kinase 1 (CDK1)
Sustained activation of Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitosis, plays a pivotal role in the switch from mitotic arrest to apoptosis. During a prolonged mitotic block, CDK1 phosphorylates and inactivates anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. CDK1 can also phosphorylate and prime the anti-apoptotic protein Mcl-1 for degradation.
Involvement of the Bcl-2 Family and Caspase Activation
The phosphorylation of anti-apoptotic Bcl-2 family proteins by CDK1 disrupts their function of sequestering pro-apoptotic proteins like Bax and Bak. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell during apoptosis.
JNK Pathway Activation
The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) pathway, is also activated in response to microtubule disruption and contributes to the apoptotic response. Activated JNK can phosphorylate and inhibit anti-apoptotic Bcl-2 proteins and activate pro-apoptotic proteins of the BH3-only family.
Data Presentation
The following tables summarize quantitative data on the cytotoxic effects and induction of cell cycle arrest by maytansinoid-based ADCs in various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Maytansinoid-Containing ADCs in Cancer Cell Lines
| Cancer Type | Cell Line | ADC Target | Linker-Payload | IC50 (nM) | Reference |
| Breast Cancer | SK-BR-3 | HER2 | SMCC-DM1 | 0.3 - 0.4 | |
| Breast Cancer | BT-474 | HER2 | SMCC-DM1 | ~1 | |
| Breast Cancer | MDA-MB-231 | EGFR | SMCC-DM1 | ~10 | |
| Ovarian Cancer | OVCAR-3 | Mesothelin | SPDB-DM4 | ~0.72 | |
| Lung Cancer (NSCLC) | NCI-H2110 | Mesothelin | SPDB-DM4 | ~1 |
Note: Data for this compound specifically is limited in publicly available tables. The data presented is for the closely related DM1 with the same SMCC linker or DM4 with a similar disulfide linker (SPDB) to provide a representative overview of potency.
Table 2: Induction of G2/M Cell Cycle Arrest by Microtubule Inhibitors
| Cell Line | Treatment | % of Cells in G2/M (approx.) | Reference |
| AGS | Natural Product (inducing G2/M arrest) | 50.5% (at 15% concentration) | |
| HeLa | Microtubule-interfering agents | Significant increase | |
| MOLT-4 | Novel Microtubule Inhibitor (MT3-037) | >80% (at 5 µM) |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Role of JNK activation in paclitaxel-induced apoptosis in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies with DM4-SMCc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4-SMCc is a pivotal agent-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). It comprises the potent antitubulin agent DM4 (ravtansine), a derivative of maytansine, connected via a non-cleavable SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[1] This construct is designed for targeted delivery of the cytotoxic payload to cancer cells. Upon internalization of the ADC, the DM4 payload is released and exerts its potent anti-mitotic effect.[] This technical guide provides an in-depth overview of the preliminary in vitro studies involving this compound, focusing on its mechanism of action, cytotoxicity, and effects on the cell cycle and apoptosis.
Mechanism of Action: Microtubule Disruption
The anticancer activity of DM4 stems from its ability to disrupt microtubule function.[] Maytansinoids, including DM4, are potent microtubule-targeting compounds that bind to tubulin, interfering with its polymerization.[] This disruption of microtubule dynamics leads to mitotic arrest, ultimately inducing cancer cell death. Studies have shown that maytansinoid metabolites, similar to DM4, strongly suppress microtubule dynamic instability.
Signaling Pathway: Tubulin Polymerization Inhibition
The primary signaling pathway affected by this compound is the cytoskeletal signaling pathway, specifically the regulation of microtubule dynamics.
Quantitative Data on In Vitro Cytotoxicity
The cytotoxic potential of DM4-containing ADCs is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The potency of DM4 as a free drug is in the picomolar range in sensitive cell lines. When conjugated in an ADC, the in vitro potency can be influenced by factors such as the target antigen expression and the drug-to-antibody ratio (DAR).
| Cell Line | ADC Target | This compound Conjugate IC50 | Free DM4 IC50 | Reference |
| Sensitive Cell Lines | - | - | 30-60 pM | |
| HER2-positive (BT-474) | HER2 | Low nanomolar range | - | |
| HER2-negative (MCF-7) | HER2 | No cytotoxicity | 0.35 nM | |
| EGFR-high (MDA-MB-468) | EGFR | Increased anti-proliferative activity | - |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of ADCs.
Workflow:
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound containing ADC and appropriate controls (unconjugated antibody, free drug). Add the treatments to the cells.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Methodology:
-
Cell Treatment: Treat cells with the this compound ADC for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for approximately 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow:
Detailed Methodology:
-
Cell Treatment: Expose cells to the this compound ADC for a duration sufficient to induce cell cycle arrest.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing and incubate at 4°C.
-
RNase Treatment: Wash the fixed cells and treat with RNase A to degrade RNA.
-
PI Staining: Stain the cells with a propidium iodide solution.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The in vitro evaluation of this compound and its corresponding ADCs is a critical step in the drug development process. The methodologies outlined in this guide for assessing cytotoxicity, apoptosis, and cell cycle effects provide a robust framework for characterizing the activity of these potent anti-cancer agents. The primary mechanism of action, through the inhibition of tubulin polymerization, leads to mitotic arrest and subsequent apoptosis, highlighting the targeted and potent nature of DM4-based ADCs. Further investigations are warranted to explore the broader signaling implications and potential resistance mechanisms.
References
Methodological & Application
Application Notes and Protocols for DM4-SMCC Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing its concentration at the tumor site.
This document provides a detailed protocol for the conjugation of the maytansinoid derivative DM4 to a monoclonal antibody via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. DM4 is a potent anti-tubulin agent that induces cell cycle arrest and apoptosis.[1] The SMCC linker provides a stable covalent bond between the antibody and the drug.[1]
The following sections detail the necessary materials, a step-by-step experimental protocol, and methods for the purification and characterization of the resulting DM4-SMCC ADC.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Monoclonal Antibody (mAb) | User-defined | - |
| This compound | MedChemExpress | HY-101497 |
| Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) | Thermo Fisher Scientific | 77720 |
| L-Cysteine | Sigma-Aldrich | C7352 |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Borate Buffer (50 mM Sodium Borate, 50 mM NaCl, 1 mM EDTA, pH 8.0) | - | - |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | 320331 |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 |
| Amine-free buffers (e.g., Borate, Phosphate) | - | - |
| Desalting columns (e.g., Sephadex G-25) | Cytiva | 17085101 |
| Hydrophobic Interaction Chromatography (HIC) column | Tosoh Bioscience | TSKgel Butyl-NPR |
| Size Exclusion Chromatography (SEC) column | Agilent | AdvanceBio SEC |
| Ammonium Sulfate | Sigma-Aldrich | A4418 |
| Isopropyl Alcohol (IPA) | Sigma-Aldrich | I9516 |
Experimental Protocols
Antibody Reduction
This step involves the selective reduction of interchain disulfide bonds in the hinge region of the monoclonal antibody to generate free thiol groups for conjugation.
Protocol:
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer such as PBS or Borate Buffer. Amine-free buffers are recommended.
-
Prepare a fresh stock solution of the reducing agent, TCEP, at a concentration of 10 mM in water.
-
Add TCEP to the antibody solution to a final molar excess of 2-10 fold. The optimal molar ratio may need to be determined empirically for each specific antibody.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Immediately after incubation, remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (e.g., PBS, pH 7.4). This step is critical to prevent the reduction of the maleimide group on the this compound in the subsequent step.
This compound Conjugation
This step involves the reaction of the free thiol groups on the reduced antibody with the maleimide group of the this compound linker-drug conjugate.
Protocol:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM. This compound is soluble in DMSO.[2]
-
Immediately add the this compound solution to the reduced and desalted antibody solution. A molar excess of 5-10 fold of this compound over the antibody is recommended. Optimization of this ratio may be required to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. The reaction should be protected from light.
-
To quench the reaction, add a 20-fold molar excess of L-cysteine over the this compound to cap any unreacted maleimide groups.
-
Incubate for an additional 15-20 minutes at room temperature.
Caption: Experimental workflow for this compound conjugation to a monoclonal antibody.
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated this compound, residual quenching agent, and aggregates, and to isolate the ADC with the desired DAR.
Protocol:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a size exclusion chromatography column (e.g., Agilent AdvanceBio SEC) with a suitable buffer such as PBS. SEC is effective for removing unconjugated small molecules and aggregates.[3]
-
Load the quenched reaction mixture onto the column.
-
Elute with the equilibration buffer at a constant flow rate.
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the monomeric ADC.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC is used to separate ADC species with different DARs based on their hydrophobicity.[4]
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (Mobile Phase A).
-
Load the SEC-purified ADC onto the column.
-
Elute with a decreasing salt gradient using a low-salt mobile phase (Mobile Phase B), often containing an organic modifier like isopropanol.
-
Collect fractions corresponding to the desired DAR species.
-
Table 1: Example HIC Mobile Phase Composition
| Mobile Phase | Composition |
| A | 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0 |
| B | 25 mM Potassium Phosphate, pH 7.0 with 25% (v/v) Isopropyl Alcohol |
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
The average number of DM4 molecules conjugated to each antibody can be determined using UV-Vis spectrophotometry by measuring the absorbance at two wavelengths.
Protocol:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and 252 nm (A252) using a UV-Vis spectrophotometer.
-
Calculate the concentration of the antibody (CAb) and the drug (CDrug) using the following equations based on the Beer-Lambert law:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A252 = (εAb,252 * CAb) + (εDrug,252 * CDrug)
-
-
The DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = CDrug / CAb
-
Table 2: Extinction Coefficients for DAR Calculation
| Molecule | ε at 280 nm (M-1cm-1) | ε at 252 nm (M-1cm-1) |
| Typical IgG mAb | ~210,000 | ~84,000 |
| DM4 | 5,280 | 26,400 |
| Note: The extinction coefficient of the specific monoclonal antibody should be determined experimentally for the most accurate results. |
Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC can be used to resolve and quantify the different ADC species (e.g., DAR0, DAR2, DAR4, etc.) in the purified sample.
Protocol:
-
Perform an analytical HIC separation of the purified ADC using a gradient similar to the one used for purification.
-
The chromatogram will show distinct peaks corresponding to the antibody with different numbers of conjugated DM4 molecules.
-
The area under each peak is proportional to the relative abundance of that ADC species.
-
The weighted average DAR can be calculated from the peak areas.
Caption: Chemical reaction scheme for the conjugation of this compound to a reduced antibody.
Quantitative Data Summary
Table 3: Typical Conjugation Parameters and Results
| Parameter | Typical Value/Range |
| Antibody Concentration | 5-10 mg/mL |
| TCEP:Antibody Molar Ratio | 2-10 |
| This compound:Antibody Molar Ratio | 5-10 |
| Conjugation Time | 1-2 hours |
| Conjugation Temperature | Room Temperature |
| Average DAR (UV-Vis) | 3-4 |
| Monomeric Purity (SEC) | >95% |
Conclusion
This application note provides a comprehensive protocol for the preparation, purification, and characterization of this compound antibody-drug conjugates. The methodologies described herein are intended to serve as a guide for researchers in the field of ADC development. It is important to note that optimization of reaction conditions, such as molar ratios of reagents and purification gradients, may be necessary for each specific monoclonal antibody to achieve the desired product characteristics. Adherence to these protocols will enable the reproducible production of well-defined ADCs for preclinical evaluation.
References
Step-by-Step Guide for Preparing DM4-SMCC Antibody-Drug Conjugates (ADCs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the preparation and characterization of antibody-drug conjugates (ADCs) using the cytotoxic agent DM4 and the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This process involves the covalent attachment of the DM4-SMCC drug-linker to lysine residues of a monoclonal antibody (mAb).
Overview of this compound ADC Preparation
The preparation of a this compound ADC is a two-step process. First, the primary amine groups on the lysine residues of the antibody are modified with the NHS-ester end of the heterobifunctional SMCC linker. In the second step, the thiol group of the DM4 payload reacts with the maleimide group of the SMCC linker, which is now attached to the antibody, forming a stable thioether bond. The resulting ADC is a heterogeneous mixture of antibodies with varying numbers of drug molecules attached, referred to as the drug-to-antibody ratio (DAR).[1]
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of DM4-SMCC ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic efficacy, safety, and pharmacokinetics of the molecule. An optimal DAR ensures that a sufficient amount of the cytotoxic payload is delivered to the target cancer cells, while minimizing off-target toxicity. For ADCs utilizing the cytotoxic maytansinoid DM4 conjugated to the antibody via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, accurate and reproducible DAR determination is paramount throughout the development and manufacturing processes.
This document provides detailed application notes and protocols for the most common analytical techniques used to calculate the DAR of DM4-SMCC ADCs: Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Mechanism of Action of this compound ADCs
This compound ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[1] Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active DM4 payload.[2][3] DM4 is a potent microtubule-targeting agent that disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis of the cancer cell.[1][] The SMCC linker provides a stable covalent bond between the antibody and the DM4 payload, ensuring the integrity of the ADC in circulation until it reaches the target tumor cells.
Figure 1: Mechanism of action of a this compound ADC.
Experimental Protocols for DAR Determination
Several analytical methods can be employed to determine the DAR of this compound ADCs. The choice of method often depends on the stage of development, the desired level of detail, and the specific characteristics of the ADC.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR. This technique relies on the distinct absorbance properties of the antibody and the DM4 payload at different wavelengths.
Principle: The Beer-Lambert law is applied to the absorbance measurements of the ADC at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the DM4 payload has a characteristic absorbance maximum. By solving a set of simultaneous equations, the concentrations of the antibody and the drug can be determined, and from these values, the average DAR can be calculated.
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the naked antibody (ε_Ab) and the this compound payload (ε_Drug) at both 280 nm and the characteristic absorbance maximum of the drug (λ_max). This is typically done by measuring the absorbance of solutions with known concentrations.
-
-
Sample Preparation:
-
Prepare a solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration should be such that the absorbance readings fall within the linear range of the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and at the λ_max of the DM4 payload (A_λmax).
-
-
DAR Calculation:
-
Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
The average DAR is then calculated as: DAR = C_Drug / C_Ab
-
Data Presentation:
| Parameter | Wavelength 1 (280 nm) | Wavelength 2 (λ_max) |
| Extinction Coefficient (Antibody) | ε_Ab,280 | ε_Ab,λmax |
| Extinction Coefficient (Drug) | ε_Drug,280 | ε_Drug,λmax |
| Absorbance (ADC) | A_280 | A_λmax |
| Calculated Concentration (Antibody) | \multicolumn{2}{c | }{C_Ab} |
| Calculated Concentration (Drug) | \multicolumn{2}{c | }{C_Drug} |
| Average DAR | \multicolumn{2}{c | }{C_Drug / C_Ab } |
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR and the distribution of different drug-loaded species for cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated DM4 molecules.
Principle: The ADC is loaded onto a hydrophobic column in a high-salt mobile phase, which promotes the interaction between the hydrophobic moieties of the ADC and the stationary phase. A decreasing salt gradient is then used to elute the different ADC species, with the unconjugated antibody (most hydrophilic) eluting first, followed by species with increasing DAR.
Protocol:
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR 0, 2, 4, 6, 8).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100
-
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area | % Peak Area | Weighted Peak Area |
| DAR 0 | t_0 | A_0 | %A_0 | %A_0 * 0 |
| DAR 2 | t_2 | A_2 | %A_2 | %A_2 * 2 |
| DAR 4 | t_4 | A_4 | %A_4 | %A_4 * 4 |
| DAR 6 | t_6 | A_6 | %A_6 | %A_6 * 6 |
| DAR 8 | t_8 | A_8 | %A_8 | %A_8 * 8 |
| Total | ΣA | 100% | Average DAR |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful chromatographic technique for DAR determination, particularly for cysteine-linked ADCs. This method typically involves the reduction of the ADC to separate the light and heavy chains.
Principle: The ADC is treated with a reducing agent (e.g., dithiothreitol, DTT) to break the disulfide bonds, separating the light and heavy chains. The resulting mixture is then separated by RP-HPLC based on the hydrophobicity of the chains. The number of conjugated DM4 molecules increases the hydrophobicity of the chains, leading to longer retention times.
Protocol:
-
Sample Preparation (Reduction):
-
Incubate the ADC sample with a reducing agent (e.g., 10 mM DTT) at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Materials:
-
RP-HPLC column (e.g., C4 or C8)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Chromatographic Conditions:
-
Equilibrate the column with a mixture of Mobile Phase A and B.
-
Inject the reduced ADC sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = (Σ (% Peak Area of Light Chain species * Number of drugs) + Σ (% Peak Area of Heavy Chain species * Number of drugs)) / 100
-
-
Data Presentation:
| Chain | Drug Load | Retention Time (min) | Peak Area | % Peak Area | Weighted Peak Area |
| Light Chain | 0 | t_L0 | A_L0 | %A_L0 | %A_L0 * 0 |
| 1 | t_L1 | A_L1 | %A_L1 | %A_L1 * 1 | |
| Heavy Chain | 0 | t_H0 | A_H0 | %A_H0 | %A_H0 * 0 |
| 1 | t_H1 | A_H1 | %A_H1 | %A_H1 * 1 | |
| 2 | t_H2 | A_H2 | %A_H2 | %A_H2 * 2 | |
| 3 | t_H3 | A_H3 | %A_H3 | %A_H3 * 3 | |
| Total | ΣA | 100% | Average DAR |
Mass Spectrometry (MS)
Mass spectrometry provides the most detailed information about the DAR and drug distribution, as it directly measures the mass of the different ADC species. Both intact and reduced ADC samples can be analyzed.
Principle: The ADC sample is introduced into a mass spectrometer, and the mass-to-charge ratio (m/z) of the different species is measured. Deconvolution of the resulting mass spectrum allows for the determination of the molecular weights of the unconjugated antibody and the various drug-conjugated forms. The DAR is then calculated from the relative abundance of these species. Native MS is often preferred for intact analysis of cysteine-conjugated ADCs to avoid dissociation of the non-covalently linked chains.
Protocol:
-
Sample Preparation:
-
For intact analysis, the ADC sample may be desalted using a suitable method (e.g., size-exclusion chromatography).
-
For reduced analysis, follow the reduction protocol described for RP-HPLC.
-
-
LC-MS System:
-
Couple a liquid chromatography system (e.g., RP-HPLC or SEC) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
MS Analysis:
-
Acquire the mass spectra of the eluting peaks.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the molecular weights of the different species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks corresponding to each DAR species.
-
Data Presentation:
| DAR Species | Observed Mass (Da) | Relative Abundance (%) | Weighted Abundance |
| DAR 0 | M_0 | I_0 | I_0 * 0 |
| DAR 2 | M_2 | I_2 | I_2 * 2 |
| DAR 4 | M_4 | I_4 | I_4 * 4 |
| DAR 6 | M_6 | I_6 | I_6 * 6 |
| DAR 8 | M_8 | I_8 | I_8 * 8 |
| Total | 100% | Average DAR |
Experimental Workflow Diagram
Figure 2: General workflow for DAR determination of this compound ADCs.
Summary and Comparison of Methods
| Method | Principle | Information Obtained | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Absorbance at two wavelengths | Average DAR | Simple, rapid, and convenient. | Provides only the average DAR, no information on distribution; requires accurate extinction coefficients. |
| HIC | Separation by hydrophobicity | Average DAR and DAR distribution | Can be performed on intact ADCs under native conditions. | May require method optimization for different ADCs. |
| RP-HPLC | Separation of reduced chains by hydrophobicity | Average DAR and DAR distribution on light and heavy chains | Orthogonal to HIC; good correlation with other methods. | Requires reduction of the ADC, which alters the native structure. |
| Mass Spectrometry | Measurement of mass-to-charge ratio | Precise average DAR, DAR distribution, and mass confirmation | Provides the most detailed and accurate information. | Requires more complex instrumentation and data analysis. |
Conclusion
The accurate determination of the drug-to-antibody ratio is a critical aspect of the development and quality control of this compound ADCs. The methods described in these application notes—UV-Vis spectroscopy, HIC, RP-HPLC, and Mass Spectrometry—provide a comprehensive toolkit for researchers and scientists. The selection of the most appropriate method will depend on the specific requirements of the analysis, with UV-Vis offering a quick average DAR, HIC and RP-HPLC providing information on drug distribution, and MS delivering the most detailed characterization. By implementing these robust protocols, drug developers can ensure the quality, consistency, and efficacy of their ADC candidates.
References
Characterization of DM4-SMCC Antibody-Drug Conjugates Using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug, offering a targeted approach to cancer therapy. The ADC molecule, DM4-SMCC, consists of a monoclonal antibody conjugated to the maytansinoid cytotoxin DM4 via a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[1][2] Comprehensive characterization of these complex molecules is critical to ensure their safety, efficacy, and quality.[3][4] Mass spectrometry (MS) has emerged as an indispensable tool for the in-depth characterization of ADCs, providing crucial information on intact mass, drug-to-antibody ratio (DAR), and conjugation sites.[5]
This document provides detailed application notes and experimental protocols for the characterization of this compound ADCs using mass spectrometry.
Key Quality Attributes and Analytical Strategies
The critical quality attributes (CQAs) for an ADC include its drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the specific sites of conjugation. Mass spectrometry offers a suite of techniques to address these attributes:
-
Intact Mass Analysis: Determines the molecular weight of the intact ADC and reveals the distribution of different drug-loaded species. This is crucial for calculating the average DAR.
-
Subunit Analysis: Involves the dissociation of the ADC into its light and heavy chains, simplifying the mass spectrum and aiding in the characterization of drug distribution.
-
Peptide Mapping: Provides high-resolution analysis to identify the precise amino acid residues where the this compound linker is attached.
The following sections detail the experimental protocols for each of these analytical strategies.
Experimental Workflows
Overall Characterization Workflow
Caption: Overall workflow for this compound ADC characterization by mass spectrometry.
Protocol 1: Intact Mass Analysis for DAR Determination
This protocol describes the determination of the average DAR and drug load distribution of a this compound ADC using native size-exclusion chromatography coupled to mass spectrometry (SEC-MS).
Objective: To determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
Materials and Reagents:
-
This compound ADC sample
-
Ammonium Acetate (AmAc), MS-grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Size-Exclusion Chromatography (SEC) column suitable for native protein separation
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 100 mM Ammonium Acetate solution, pH 7.0, as the mobile phase for native SEC.
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
Perform buffer exchange into the volatile ammonium acetate buffer using a desalting column if the sample is in a non-volatile buffer.
-
-
LC-MS Analysis:
-
LC System: Agilent 1290 Infinity II 2D-LC system or equivalent.
-
Column: Waters ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm.
-
Mobile Phase: 100 mM Ammonium Acetate in water.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 300 V.
-
Gas Temperature: 325 °C.
-
Mass Range: m/z 1000-5000.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different DAR species (unconjugated mAb, mAb + 2 drugs, mAb + 4 drugs, etc.).
-
Calculate the relative abundance of each DAR species from the peak intensities.
-
Calculate the average DAR using the following formula: Average DAR = Σ(DARi * %Abundancei) / Σ(%Abundancei)
-
Data Presentation:
| DAR Species | Observed Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) |
| DAR0 | 148050 | 148050 | 15.2 |
| DAR2 | 150280 | 150280 | 35.5 |
| DAR4 | 152510 | 152510 | 40.8 |
| DAR6 | 154740 | 154740 | 8.5 |
| Average DAR | 3.8 |
Protocol 2: Subunit Mass Analysis
This protocol describes the characterization of the light chain (LC) and heavy chain (HC) of the this compound ADC after reduction.
Objective: To confirm drug conjugation on the respective chains and to obtain a more detailed view of the drug load distribution.
Materials and Reagents:
-
This compound ADC sample
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Guanidine Hydrochloride
-
Tris buffer, pH 7.5
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Reversed-Phase (RP) C4 column
-
LC-MS system
Experimental Protocol:
-
Sample Preparation (Reduction):
-
To 50 µg of the ADC sample, add 6 M Guanidine Hydrochloride and 100 mM Tris buffer to a final volume of 90 µL.
-
Add 10 µL of 100 mM DTT.
-
Incubate at 37°C for 30 minutes.
-
-
LC-MS Analysis:
-
LC System: UPLC system.
-
Column: Reversed-phase C4 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20-60% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL of the reduced sample.
-
MS System: Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 500-4000.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light chain and heavy chain peaks.
-
Identify the masses corresponding to unconjugated and conjugated chains.
-
Determine the number of drugs conjugated to each chain.
-
Data Presentation:
| Chain | Observed Mass (Da) | Theoretical Mass (Da) | Drug Load |
| Light Chain | 23500 | 23500 | 0 |
| Light Chain | 24615 | 24615 | 1 |
| Heavy Chain | 50250 | 50250 | 0 |
| Heavy Chain | 51365 | 51365 | 1 |
| Heavy Chain | 52480 | 52480 | 2 |
Protocol 3: Peptide Mapping for Conjugation Site Analysis
This protocol details the identification of specific lysine residues conjugated with this compound using a bottom-up proteomics approach.
Objective: To identify the specific amino acid residues (lysines) where the this compound linker is attached.
Experimental Workflow for Peptide Mapping
Caption: Workflow for peptide mapping analysis of a this compound ADC.
Materials and Reagents:
-
This compound ADC sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin, MS-grade
-
Ammonium Bicarbonate buffer
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Reversed-Phase (RP) C18 column
-
LC-MS/MS system (e.g., Orbitrap with EAD or ETD fragmentation)
Experimental Protocol:
-
Sample Preparation (Digestion):
-
Denature 100 µg of ADC in 8 M Urea.
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate free cysteines with 25 mM IAM in the dark at room temperature for 20 minutes.
-
Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate buffer.
-
Add trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion with 1% Formic Acid.
-
-
LC-MS/MS Analysis:
-
LC System: Nano- or micro-flow UPLC system.
-
Column: Reversed-phase C18 column (e.g., 75 µm x 15 cm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-40% B over 60 minutes.
-
MS System: High-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris) capable of electron-activated dissociation (EAD) or electron transfer dissociation (ETD) to preserve the labile linker-drug modification.
-
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 10 most intense precursor ions for MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against the antibody sequence using a proteomics software package (e.g., Biologics Explorer, Proteome Discoverer).
-
Include a variable modification corresponding to the mass of the this compound linker-drug on lysine residues.
-
Manually validate the spectra of identified drug-conjugated peptides to confirm the site of attachment. Traditional collision-induced dissociation (CID) can lead to fragmentation of the payload, making site localization difficult.
-
Data Presentation:
| Peptide Sequence | Precursor m/z | Charge | Modification Site | Fragment Ions Confirming Site |
| TPEVTCVVVDVSKEDPEVK | 854.42 | 3+ | Lys10 | b5, y12 |
| WNSGALTSGVHTFPAVLQSSGLYSLSSVVTVPSSSLGTQTYICNVNHKPSNTKVDKKVEPKSCDK | 1234.56 | 6+ | Lys45 | c15, z20 |
Conclusion
The mass spectrometry-based protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound ADCs. By employing intact mass analysis, subunit analysis, and peptide mapping, researchers and drug developers can gain critical insights into the drug-to-antibody ratio, distribution of drug species, and specific conjugation sites. This detailed characterization is essential for ensuring the quality, consistency, and efficacy of these complex biotherapeutic agents. The use of advanced MS techniques, such as native MS and alternative fragmentation methods, further enhances the depth and accuracy of the analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of DM4-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of ADCs utilizing the maytansinoid derivative DM4 conjugated via a non-cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[2][3]
DM4 is a potent microtubule inhibitor that, when delivered specifically to antigen-expressing cancer cells by an ADC, induces cell cycle arrest and apoptosis.[4] The SMCC linker is a stable, non-cleavable linker, meaning the cytotoxic payload is released upon lysosomal degradation of the antibody, leading to the accumulation of the active metabolite within the target cell.[3]
Accurate and reproducible in vitro cytotoxicity assays are crucial for the preclinical evaluation of ADCs, enabling the determination of potency (e.g., IC50 values), selectivity, and mechanism of action. This document outlines protocols for commonly used cytotoxicity assays, including those that measure metabolic activity (MTT assay) and cell membrane integrity (LDH release assay), as well as a method to assess apoptosis (Annexin V staining).
Mechanism of Action of DM4-SMCC ADCs
This compound ADCs exert their cytotoxic effect through a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through endocytosis. Once inside the cell, the complex is trafficked to the lysosome, where the antibody component is degraded, releasing the DM4 payload attached to the linker and a lysine residue. The released DM4 then binds to tubulin, disrupting microtubule dynamics. This interference with the mitotic spindle leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assays
The general workflow for assessing the in vitro cytotoxicity of this compound ADCs involves several key steps, from cell culture preparation to data analysis. This process is applicable to various assay types with minor modifications.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison between different treatments and cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an ADC.
Table 1: Example of In Vitro Cytotoxicity Data for a this compound ADC
| Cell Line | Target Antigen Expression | Compound | IC50 (nM) |
| Cell Line A | High | This compound ADC | 0.5 |
| Unconjugated Antibody | > 1000 | ||
| Free DM4 | 5.0 | ||
| Cell Line B | Low/Negative | This compound ADC | > 1000 |
| Unconjugated Antibody | > 1000 | ||
| Free DM4 | 4.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC, unconjugated antibody, and free DM4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM4 in complete medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a period determined by the cell doubling time and ADC characteristics (typically 48-144 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free DM4
-
LDH assay kit (containing substrate, cofactor, and stop solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and ADC Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of control wells (spontaneous release) and maximum release (lysed cells).
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. Propidium iodide (PI) is used to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free DM4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and ADC Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the this compound ADC and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Logical Relationship for Data Interpretation
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of DM4-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo efficacy studies for Antibody-Drug Conjugates (ADCs) utilizing the DM4 cytotoxic payload linked via a non-cleavable SMCC linker. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research needs.
Introduction to DM4-SMCC ADCs
DM4, a potent maytansinoid tubulin inhibitor, is a cytotoxic agent frequently used in the development of ADCs.[1][2][3] It exerts its anti-tumor activity by arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3] The DM4 is conjugated to a monoclonal antibody (mAb) via a stable, non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[4] This linker chemistry ensures that the cytotoxic payload is released primarily upon lysosomal degradation of the ADC following internalization into the target cancer cell, which can minimize off-target toxicity.
Preclinical in vivo efficacy studies are critical for evaluating the therapeutic potential of this compound ADCs. These studies typically involve the use of animal models, most commonly immunodeficient mice bearing human tumor xenografts, to assess the ADC's ability to inhibit tumor growth and to monitor for potential toxicities.
Mechanism of Action of this compound ADCs
The anti-tumor activity of a this compound ADC is a multi-step process that begins with the specific binding of the ADC's antibody component to a target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and proteolytic degradation of the antibody, which releases the DM4 payload into the cytoplasm. The freed DM4 then binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptosis.
Experimental Protocols
Animal Model Selection and Tumor Establishment
The choice of animal model is crucial for the successful evaluation of an ADC's efficacy. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice (e.g., NOD-SCID or NSG), are most commonly used.
Protocol: Subcutaneous Tumor Xenograft Establishment
-
Cell Culture: Culture the selected human cancer cell line (e.g., one with high expression of the target antigen) under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 107 cells/mL. Keep cells on ice.
-
Implantation: Anesthetize female athymic nude mice (6-8 weeks old). Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements once tumors become palpable.
ADC Administration and Dosing
-
Tumor Size for Study Initiation: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
ADC Formulation: Reconstitute the lyophilized this compound ADC in sterile water for injection or as specified by the manufacturer. Further dilute with sterile saline or PBS to the final desired concentration.
-
Administration: Administer the ADC, vehicle control, and any other control antibodies via intravenous (IV) injection into the tail vein. A typical dosing schedule might be a single dose or once weekly for 2-3 weeks.
Efficacy Assessment
Protocol: Tumor Volume Measurement
-
Measurement Frequency: Measure tumors 2-3 times per week using a digital caliper.
-
Measurement Technique: Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.
-
Volume Calculation: Calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Data Recording: Record the tumor volume for each mouse at each time point. Also, record the body weight of each mouse at the same frequency to monitor toxicity.
Toxicity Assessment
Protocol: Monitoring for Adverse Effects
-
Body Weight: Measure and record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) is an indicator of toxicity.
-
Clinical Observations: Perform daily cage-side observations for any signs of distress, such as changes in posture, activity, or grooming. Note any signs of ocular toxicity, which has been associated with DM4-containing ADCs.
-
Endpoint Criteria: Establish clear humane endpoints for the study, such as tumor volume exceeding a certain size (e.g., 2000 mm³), significant body weight loss, or severe clinical signs of toxicity.
Data Presentation and Analysis
Quantitative data from in vivo efficacy studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of a this compound ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 2 | 1500 ± 150 | - |
| Isotype Control ADC | 5 | QW x 2 | 1450 ± 140 | 3.3 |
| This compound ADC | 1 | QW x 2 | 800 ± 90 | 46.7 |
| This compound ADC | 5 | QW x 2 | 250 ± 45 | 83.3 |
Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Animal Body Weight Changes During Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle Control | - | +5.0 ± 1.5 |
| Isotype Control ADC | 5 | +4.5 ± 1.8 |
| This compound ADC | 1 | +2.0 ± 2.0 |
| This compound ADC | 5 | -8.0 ± 2.5 |
Body weight change is calculated as the percentage change from the initial body weight on Day 0.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vivo efficacy study of a this compound ADC.
Conclusion
The protocols and guidelines presented here provide a robust framework for conducting preclinical in vivo efficacy studies of this compound ADCs. Careful planning and execution of these studies are essential for generating reliable data to support the advancement of promising ADC candidates into further development. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal studies.
References
- 1. tumorvolume.com [tumorvolume.com]
- 2. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Handling and Disposal of DM4-SMCC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, use, and disposal of DM4-SMCC, a potent antibody-drug conjugate (ADC) payload. These guidelines are intended to ensure the safety of laboratory personnel and the integrity of experimental results.
Introduction to this compound
This compound is a drug-linker conjugate consisting of the highly potent microtubule-inhibiting agent DM4 (a maytansinoid derivative) and a non-cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[1][2] DM4 exerts its cytotoxic effect by binding to tubulin, thereby inhibiting microtubule assembly and inducing mitotic arrest, ultimately leading to apoptotic cell death.[3] The SMCC linker facilitates the covalent attachment of DM4 to antibodies, typically through the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines on lysine residues of the antibody.[][5] The resulting ADCs are designed to selectively deliver the cytotoxic payload to target cells expressing a specific antigen.
Hazard Identification and Safety Precautions
This compound is a highly potent cytotoxic compound and must be handled with extreme caution.
Potential Hazards:
-
High Acute Toxicity: May be harmful or fatal if inhaled, ingested, or absorbed through the skin.
-
Irritant: May cause skin, eye, and respiratory tract irritation.
-
Mutagenic and Teratogenic Potential: As a microtubule inhibitor, it may have mutagenic and teratogenic effects.
General Safety Precautions:
-
Designated Work Area: All work with this compound, both in powder and solution form, must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet (BSC), to minimize exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes:
-
Gloves: Double gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated.
-
Lab Coat: A disposable, solid-front lab coat or gown should be worn.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Respiratory Protection: For handling the powder form, a properly fitted respirator (e.g., N95 or higher) is recommended.
-
-
Spill Management: A spill kit specifically for cytotoxic agents should be readily available. In case of a spill, evacuate the area, and follow established institutional procedures for cytotoxic spill cleanup.
-
Waste Disposal: All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Parameter | Condition | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from multiple sources. Always refer to the manufacturer's specific recommendations.
Note: Solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.
Experimental Protocols
Reconstitution of this compound
Objective: To prepare a stock solution of this compound for subsequent conjugation reactions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of this compound powder in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Antibody-DM4-SMCC Conjugation (via Lysine Residues)
Objective: To conjugate this compound to a monoclonal antibody (mAb). This protocol is a general guideline and may require optimization for specific antibodies.
Workflow for Antibody Conjugation:
Caption: Workflow for this compound conjugation to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound stock solution (in DMSO)
-
Conjugation Buffer (e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)
Protocol:
-
Antibody Preparation: Exchange the buffer of the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Reaction Setup: In a chemical fume hood, add the this compound stock solution to the antibody solution. A typical starting molar excess of this compound to mAb is 5:1 to 10:1. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated this compound and other small molecules by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, dialysis can be performed against the storage buffer.
-
Concentration and Storage: Concentrate the purified ADC to the desired concentration and store at 4°C for short-term use or at -80°C for long-term storage.
Characterization of the ADC
Objective: To determine the average number of DM4 molecules conjugated to each antibody.
Method 1: UV-Vis Spectroscopy This method is applicable if the drug and antibody have distinct absorbance maxima.
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the absorbance maximum of DM4 (approximately 252 nm and 288 nm, but should be empirically determined).
-
Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.
Method 2: Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on the number of conjugated drug molecules, as each DM4 molecule increases the overall hydrophobicity.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with a small percentage of isopropanol).
-
A linear gradient from high to low salt concentration is used to elute the different ADC species.
-
The area of each peak corresponding to a specific drug load is used to calculate the average DAR.
Workflow for HIC Analysis:
Caption: General workflow for HIC-based DAR determination.
Objective: To assess the purity and integrity of the ADC.
Method: Size Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.
-
Mobile Phase: Typically a physiological buffer such as PBS.
-
The ADC sample is injected onto the column, and the elution profile is monitored by UV absorbance at 280 nm.
-
The percentage of monomer, aggregate, and fragment is calculated from the peak areas.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (e.g., IC50) of the DM4-ADC on target and non-target cells.
Workflow for MTT Assay:
Caption: Workflow for determining ADC cytotoxicity using an MTT assay.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
DM4-ADC and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the DM4-ADC and control antibody in complete medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the ADC concentration and determine the IC50 value using a suitable software.
Quantitative Data Example (Hypothetical):
| ADC | Target Cell Line | IC50 (pM) | Non-Target Cell Line | IC50 (pM) |
| Anti-HER2-DM4 | SK-BR-3 (HER2+++) | 50 | MDA-MB-468 (HER2-) | >10,000 |
| Anti-CD22-DM4 | Ramos (CD22+) | 30 | Jurkat (CD22-) | >10,000 |
Waste Disposal
All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated and disposed of according to institutional and local regulations.
Waste Segregation:
-
Sharps: Needles, syringes, and other sharps should be placed in a designated, puncture-resistant cytotoxic sharps container.
-
Solid Waste: Gloves, lab coats, plasticware, and other contaminated solid materials should be placed in clearly labeled, leak-proof cytotoxic waste bags or containers.
-
Liquid Waste: Aqueous solutions containing this compound and contaminated culture media should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container.
Decontamination and Inactivation: While incineration is the standard method for the final disposal of cytotoxic waste, chemical inactivation can be employed as a preliminary safety measure in the laboratory, especially for liquid waste. Maytansinoids can be degraded by strong oxidizing agents or by hydrolysis under strongly acidic or basic conditions.
Suggested Inactivation Protocol for Liquid Waste (to be validated):
-
For every 1 volume of liquid waste containing this compound, add 1 volume of a freshly prepared 10% sodium hypochlorite solution (bleach).
-
Allow the mixture to react for at least 30 minutes with occasional swirling in a chemical fume hood.
-
Neutralize the solution with a suitable quenching agent (e.g., sodium thiosulfate) before disposal down the drain, if permitted by local regulations. Always check with your institution's Environmental Health and Safety (EHS) department before implementing any chemical inactivation procedure.
Conclusion
This compound is a valuable tool in the development of targeted cancer therapies. However, its high potency necessitates strict adherence to safety protocols for handling and disposal. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure the generation of reliable and reproducible data. Always consult your institution's EHS department for specific guidance and training on working with potent cytotoxic compounds.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Yield with DM4-SMCC
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation yield with the DM4-SMCC linker-payload system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound conjugation yield consistently low?
Low conjugation efficiency can arise from several factors, ranging from reagent stability to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial for identifying the root cause. The most common culprits include:
-
Inactive Maleimide: The maleimide group on SMCC is susceptible to hydrolysis, rendering it unable to react with thiols.[1]
-
Unavailable Thiol Groups: The cysteine residues on the antibody may not be available for conjugation due to the presence of disulfide bonds.[1]
-
Suboptimal Reaction Conditions: The pH, temperature, and molar ratio of reactants significantly impact the efficiency of the maleimide-thiol reaction.[2]
-
Instability of this compound: The linker-payload conjugate itself may have stability or solubility issues in the chosen reaction buffer.[3]
A troubleshooting workflow can help systematically address these potential issues.
Caption: Troubleshooting Decision Tree for Low Conjugation Yield.
Q2: How can I ensure the maleimide on my this compound is active?
The maleimide ring is prone to hydrolysis, especially at neutral to alkaline pH, which deactivates it for conjugation.
-
Solution: Always prepare this compound solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations. Long-term storage of maleimide-functionalized molecules can lead to a significant loss of reactivity.
| Storage Condition | Reactivity Loss |
| 7 days at 4°C | ~10% |
| 7 days at 20°C | ~40% |
| Data based on maleimide-functionalized nanoparticles. |
Q3: My antibody has disulfide bonds. How do I make the cysteines available for conjugation?
The sulfhydryl groups of cysteine residues must be in a free, reduced state to react with the maleimide group of this compound.
-
Solution: Reduce the interchain disulfide bonds of the antibody using a suitable reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is effective over a wide pH range and does not contain thiols, eliminating the need for its removal before adding the maleimide. DTT (dithiothreitol) is also a strong reducing agent but must be removed from the solution before adding this compound, as its own thiol groups will compete for reaction.
| Reducing Agent | Optimal pH | Key Characteristics |
| TCEP | 1.5 - 8.5 | Stable, odorless, does not require removal before conjugation. |
| DTT | > 7.0 | Strong reducing agent, but excess must be removed. |
Q4: What are the optimal reaction conditions for this compound conjugation?
The pH of the reaction buffer is the most critical factor for efficient and specific maleimide-thiol conjugation.
-
Optimal pH: The ideal pH range for maleimide-thiol conjugation is typically 6.5-7.5.
-
Below pH 6.5, the reaction rate is very slow because the thiol group is predominantly protonated (R-SH) rather than in its more reactive thiolate anion form (R-S⁻).
-
Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with other nucleophilic groups like amines can occur. The reaction with thiols is about 1,000 times faster than with amines at pH 7.0.
-
-
Molar Ratio: A molar excess of the this compound is often used to drive the reaction to completion. The optimal ratio can vary depending on the antibody and desired drug-to-antibody ratio (DAR), but a starting point is often a 5-20 fold molar excess of the linker-payload.
-
Temperature and Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C for longer periods (e.g., overnight).
Q5: How do I determine if my conjugation was successful and what is the yield?
The success of a conjugation reaction is typically measured by the average number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR). Several analytical methods can be used to determine the DAR.
-
Hydrophobic Interaction Chromatography (HIC): This is the most common method for DAR analysis. It separates the unconjugated antibody from ADCs with different numbers of conjugated DM4 molecules based on increasing hydrophobicity. The weighted average DAR is calculated from the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to determine the exact mass of the different ADC species and thus the DAR. This method can be performed on the intact or reduced ADC.
-
UV/Vis Spectroscopy: This is a simpler method that can provide an average DAR value. It requires measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug) and using the Beer-Lambert law for calculation. This method assumes that the drug has a distinct absorbance peak away from the antibody's 280 nm peak.
| Analytical Method | Information Provided | Key Advantages |
| HIC | DAR distribution, average DAR, percentage of unconjugated antibody. | Provides a unique and rapid analysis without denaturing the ADC. |
| LC-MS | Precise mass of ADC species, DAR distribution, average DAR. | High resolution and provides detailed structural information. |
| UV/Vis Spectroscopy | Average DAR. | Simple, convenient, and quick. |
Experimental Protocols
Protocol 1: Antibody Reduction with TCEP
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate buffer with EDTA) at a pH of 7.0-7.5. Degas the buffer to remove dissolved oxygen, which can promote thiol oxidation.
-
Antibody Preparation: Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL.
-
TCEP Addition: Prepare a fresh stock solution of TCEP. Add a 10-50 fold molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Purification (Optional but Recommended): If necessary, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.
Protocol 2: this compound Conjugation
Caption: General Experimental Workflow for this compound Conjugation.
-
Reagent Preparation:
-
Ensure the reduced antibody is in a suitable conjugation buffer (pH 6.5-7.5), free of any thiol-containing substances (unless TCEP was used and not removed).
-
Immediately before use, dissolve this compound in an anhydrous solvent such as DMSO to a high concentration (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the reduced antibody solution while gently vortexing. The final concentration of the organic solvent should typically be less than 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching (Optional): To stop the reaction, a quenching reagent such as N-acetylcysteine can be added to react with any excess this compound.
-
Purification: Remove unconjugated this compound and other small molecules from the resulting ADC using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF). The final ADC can be further purified using chromatography methods like HIC to isolate specific DAR species if required.
-
Analysis: Characterize the purified ADC to determine the DAR, percentage of unconjugated antibody, and aggregation levels using methods like HIC, LC-MS, and SEC.
References
Technical Support Center: Preventing DM4-SMCC ADC Aggregation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent and mitigate aggregation of DM4-SMCC Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
A1: Aggregation of this compound ADCs is a multifaceted issue driven primarily by the increased hydrophobicity of the conjugate.[1] Key contributing factors include:
-
Hydrophobic Payloads and Linkers: The conjugation of the hydrophobic DM4 payload and the SMCC linker to the antibody's surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased surface hydrophobicity and a greater propensity for aggregation.[2][3] ADCs with a high DAR may exhibit faster plasma clearance and reduced efficacy.[3]
-
Conjugation Process Conditions: The use of organic solvents to dissolve the hydrophobic this compound linker-payload can disrupt the antibody's native structure. Furthermore, unfavorable buffer conditions, such as suboptimal pH or salt concentrations during the conjugation process, can promote aggregation.
-
Environmental Stress: Exposure to thermal stress, agitation (e.g., during transportation), freeze-thaw cycles, and even light can degrade the ADC and induce aggregation.
-
Antibody-Specific Properties: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation. The conjugation process itself can also induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting protein-protein interactions.
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A2: The DAR is a critical quality attribute that directly impacts the stability and aggregation propensity of this compound ADCs. Increasing the number of hydrophobic this compound molecules per antibody leads to a significant increase in the overall hydrophobicity of the ADC. This heightened hydrophobicity strengthens the intermolecular attractive forces, promoting self-association and the formation of aggregates. Preclinical studies on maytansinoid ADCs have shown that while in vitro potency increases with DAR, conjugates with a very high DAR (e.g., average of 9-10) exhibit rapid clearance and decreased efficacy in vivo, likely due to aggregation and subsequent uptake by the liver. Therefore, optimizing the DAR is a key strategy to balance potency with stability. A DAR of 2 to 6 is often suggested to provide a better therapeutic index for maytansinoid conjugates.
Q3: What is the impact of pH and buffer selection on ADC stability?
A3: The pH and buffer composition of the formulation are critical for maintaining the conformational and colloidal stability of the ADC. Deviations from the optimal pH range can lead to protein unfolding or changes in surface charge, both of which can promote aggregation. For instance, formulating an ADC near its isoelectric point (pI) can minimize electrostatic repulsion between molecules, leading to aggregation. Lyophilization, a common strategy for improving ADC shelf-life, can also cause pH shifts in the frozen state, potentially leading to instability if the buffering system is not carefully chosen.
Q4: Which excipients are effective in preventing this compound ADC aggregation?
A4: The selection of appropriate excipients is a key formulation strategy to enhance ADC stability and prevent aggregation. Commonly used excipients include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are widely used to prevent aggregation at interfaces (e.g., air-water, solid-water). They can competitively adsorb to surfaces or bind to hydrophobic patches on the ADC, preventing protein-protein interactions.
-
Sugars and Polyols: Sugars such as sucrose and trehalose are effective cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and drying processes by forming a glassy matrix.
-
Amino Acids: Certain amino acids like arginine and histidine can act as stabilizers. Arginine is known to suppress aggregation and reduce viscosity, while histidine is a common buffering agent in mAb formulations.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving aggregation issues with your this compound ADC.
Problem: High levels of aggregation detected in my ADC sample.
The workflow below outlines a step-by-step process for troubleshooting ADC aggregation.
Data on Factors Influencing ADC Aggregation
The following tables summarize key factors that influence the stability of maytansinoid-based ADCs.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| Average DAR | Monomer Content | In Vivo Clearance | Efficacy | Key Takeaway |
| ~2 - 6 | High | Comparable to lower DAR ADCs | Good | Optimal therapeutic index. |
| ~9 - 10 | High initially, but prone to aggregation | Rapid clearance | Decreased | High hydrophobicity leads to rapid clearance and reduced efficacy. |
Table 2: Common Formulation Strategies to Mitigate Aggregation
| Strategy | Component | Typical Concentration | Mechanism of Action |
| pH Optimization | Buffers (e.g., Histidine, Acetate) | 10-50 mM | Maintain optimal pH away from the pI to ensure colloidal stability through electrostatic repulsion. |
| Surfactants | Polysorbate 20/80 | 0.01% - 0.1% | Reduce surface-induced aggregation and formation of subvisible particles by shielding hydrophobic interfaces. |
| Bulking Agents/Stabilizers | Sucrose, Trehalose | 5% - 10% (w/v) | Provide stability during lyophilization and long-term storage by forming a protective glassy matrix. |
| Amino Acids | Arginine, Glycine | 50-250 mM | Suppress aggregation by interacting with hydrophobic patches and increasing the solubility of the ADC. |
Experimental Protocols
Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC-MALS)
Size Exclusion Chromatography (SEC) is the primary method for quantifying aggregates. Coupling it with Multi-Angle Light Scattering (MALS) provides absolute molecular weight determination of the monomer and aggregate species.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or similar.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm, or equivalent.
-
Detectors: UV detector (280 nm), MALS detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector (e.g., Wyatt Optilab).
-
Mobile Phase: A typical mobile phase is 150 mM sodium phosphate, pH 7.0. The composition may need to be optimized to prevent non-specific interactions with the column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm low-protein-binding filter before injection.
-
-
Data Acquisition and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20-50 µL of the prepared sample.
-
Collect UV, MALS, and dRI data throughout the run.
-
Process the data using appropriate software (e.g., Wyatt ASTRA). The software will calculate the molar mass across each eluting peak, allowing for the precise quantification of monomer, dimer, and higher-order aggregates. Peaks eluting before the main monomer peak are identified as aggregates.
-
Protocol 2: Analysis of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
DLS is a rapid, non-invasive technique used to measure the size distribution of particles in solution and is highly sensitive to the presence of large aggregates.
-
System Preparation:
-
Instrument: A DLS instrument such as a Wyatt DynaPro Plate Reader.
-
Sample Holder: Use a low-volume quartz cuvette or a multi-well plate compatible with the instrument.
-
-
Sample Preparation:
-
Prepare ADC samples at a concentration of ~1 mg/mL in the formulation buffer.
-
Filter the sample through a 0.22 µm filter to remove extraneous dust and particles.
-
-
Data Acquisition and Analysis:
-
Place the sample in the instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
Analyze the correlation function to determine the distribution of hydrodynamic radii (Rh). The presence of species with a significantly larger Rh than the monomer indicates aggregation. The polydispersity index (PDI) provides an indication of the width of the size distribution.
-
Mechanisms and Pathways
The following diagrams illustrate the key mechanisms involved in this compound ADC aggregation and the chemical conjugation process.
References
Technical Support Center: Understanding the Impact of DM4-SMCC Conjugation on Antibody Affinity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM4-SMCC conjugated antibodies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on the impact of conjugation on antibody affinity.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of this compound conjugation on the binding affinity of my antibody?
A1: The conjugation of this compound to an antibody can have a variable impact on its binding affinity, ranging from no significant change to a noticeable decrease. Several factors contribute to this, including the specific antibody, the Drug-to-Antibody Ratio (DAR), and the location of the conjugation sites. In many cases, when conjugation is optimized, high affinity can be preserved. For instance, studies with trastuzumab conjugated to DM1 (a similar maytansinoid) via an SMCC linker have shown that the binding affinity is not significantly affected.[1][2] However, it is crucial to experimentally verify the affinity of each new antibody-drug conjugate (ADC).
Q2: How does the Drug-to-Antibody Ratio (DAR) of this compound affect antibody affinity?
A2: The DAR can significantly influence the properties of an ADC, including its binding affinity. While a higher DAR increases the cytotoxic potential, it can also lead to a decrease in antigen binding. This is often attributed to the increased hydrophobicity of the ADC with higher drug loading, which can lead to aggregation or conformational changes.[3] Additionally, high DAR values may increase the likelihood of the payload being conjugated near the antigen-binding site (CDR loops), causing steric hindrance.
Q3: Can the location of this compound conjugation on the antibody affect its affinity?
A3: Yes, the site of conjugation is critical. This compound is typically conjugated to lysine residues on the antibody. Since lysine residues are distributed throughout the antibody, there is a possibility of conjugation occurring within or near the complementarity-determining regions (CDRs), which are essential for antigen binding. Conjugation at these sites can directly interfere with the antibody-antigen interaction and reduce affinity. Lysine-based conjugation results in a heterogeneous mixture of ADC species with different conjugation sites and DARs.[4][5]
Q4: What are the primary mechanisms by which this compound conjugation can reduce antibody affinity?
A4: There are two main potential mechanisms:
-
Steric Hindrance: The bulky this compound molecule, when conjugated to lysine residues in or near the antigen-binding site (paratope), can physically block the interaction between the antibody and its antigen.
-
Conformational Changes: The conjugation process can induce subtle changes in the three-dimensional structure of the antibody. These conformational changes can alter the geometry of the antigen-binding site, leading to a reduction in binding affinity. Charge variants introduced by conjugation can also affect the overall conformation and stability of the antibody.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to antibody affinity after this compound conjugation.
Issue 1: Significant Decrease in Binding Affinity Post-Conjugation
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | 1. Characterize the DAR: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the average DAR and the distribution of drug-loaded species. 2. Optimize Conjugation Conditions: Reduce the molar ratio of this compound to the antibody during the conjugation reaction to target a lower average DAR. 3. Fractionate ADC Species: If possible, purify ADC species with different DARs to assess the affinity of each population. |
| Conjugation at or near the Antigen-Binding Site | 1. Site-Specific Conjugation (if possible): If your system allows, consider using antibody engineering techniques to introduce specific conjugation sites away from the CDRs. 2. Modeling: Use computational modeling to predict the location of accessible lysine residues and their proximity to the antigen-binding site. |
| ADC Aggregation | 1. Assess Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates in your ADC preparation. 2. Optimize Formulation: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation. 3. Storage Conditions: Ensure the ADC is stored at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Assay-Related Artifacts | 1. Use Unconjugated Antibody as a Control: Always include the parent, unconjugated antibody in your affinity measurements as a baseline. 2. Validate Assay Setup: Ensure that the assay conditions (e.g., buffer, temperature) are suitable for both the conjugated and unconjugated antibody. |
Issue 2: Inconsistent or Non-Reproducible Affinity Measurements
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Heterogeneity | 1. Batch-to-Batch Variability: Characterize the DAR and aggregation levels for each new batch of ADC. Inconsistencies in these parameters can lead to variable affinity results. 2. Purification: Ensure a consistent and robust purification method is used to remove unreacted this compound and other impurities. |
| Improper Sample Handling | 1. Storage: Aliquot the ADC upon receipt and store at the recommended temperature to avoid degradation and aggregation from multiple freeze-thaw cycles. 2. Solution Preparation: Visually inspect the ADC solution for precipitates before use. If necessary, gently centrifuge to remove any aggregates. |
| Instrument or Assay Variability | 1. Instrument Performance: Regularly check the performance of your affinity measurement instrument (e.g., SPR, BLI) with standard controls. 2. Assay Protocol: Strictly adhere to a validated and consistent experimental protocol. Pay close attention to incubation times, concentrations, and washing steps. |
Quantitative Data Summary
The following table summarizes representative data on the impact of maytansinoid conjugation on antibody affinity. Note that specific results can vary significantly depending on the antibody and experimental conditions.
| Antibody | Conjugate | Average DAR | Affinity Measurement Method | Unconjugated KD (nM) | Conjugated KD (nM) | Change in Affinity | Reference |
| Trastuzumab | SMCC-DM1 | 3.4 | Isothermal Titration Calorimetry (ITC) | ~5 | ~5 | No significant change | |
| Anti-MET mAb (HAV) | MMAE | ~4 | Not Specified | High Affinity | Maintained | Not Specified | |
| Anti-MET mAb (LAV) | MMAE | ~4 | Not Specified | Low Affinity | Maintained | Not Specified |
Experimental Protocols
Protocol 1: Measuring ADC Affinity using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general framework for a competitive ELISA to determine the relative binding affinity of a this compound ADC.
-
Antigen Coating:
-
Coat a 96-well high-binding microplate with the target antigen at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the unconjugated antibody and the this compound ADC in assay buffer (e.g., blocking buffer).
-
Add a fixed, subsaturating concentration of a labeled (e.g., biotinylated) version of the unconjugated antibody to each well.
-
Immediately add the serial dilutions of the unconjugated antibody (as a standard) or the ADC to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add a secondary detection reagent (e.g., streptavidin-HRP) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Signal Development and Measurement:
-
Add a substrate solution (e.g., TMB) and incubate until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Plot the absorbance versus the log of the antibody/ADC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for both the unconjugated antibody and the ADC.
-
A rightward shift in the curve for the ADC compared to the unconjugated antibody indicates a decrease in binding affinity.
-
Protocol 2: Measuring ADC Affinity using Surface Plasmon Resonance (SPR)
This protocol outlines the key steps for determining the binding kinetics and affinity of a this compound ADC using SPR.
-
Ligand Immobilization:
-
Immobilize the target antigen onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.
-
Use a reference flow cell with no immobilized antigen or an irrelevant protein to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the unconjugated antibody and the this compound ADC in a suitable running buffer (e.g., HBS-EP+).
-
-
Binding Measurement:
-
Inject the analyte dilutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
Perform double referencing by subtracting the signal from the reference flow cell and a buffer-only injection.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Compare the kinetic parameters and KD values of the ADC to the unconjugated antibody.
-
Protocol 3: Measuring ADC Affinity using Bio-Layer Interferometry (BLI)
This protocol describes the use of BLI for the characterization of this compound ADC binding affinity.
-
Sensor Loading:
-
Immobilize the target antigen onto the biosensor tips (e.g., by biotinylating the antigen and using streptavidin-coated sensors).
-
-
Baseline:
-
Establish a stable baseline by dipping the loaded sensors into running buffer.
-
-
Association:
-
Dip the sensors into wells containing various concentrations of the unconjugated antibody or the this compound ADC.
-
Measure the change in interference pattern over time to monitor association.
-
-
Dissociation:
-
Move the sensors to wells containing only running buffer to measure dissociation.
-
-
Data Analysis:
-
Align the data to the baseline and dissociation steps.
-
Fit the association and dissociation curves to a 1:1 binding model to calculate kon, koff, and KD.
-
Compare the binding profiles of the ADC and the unconjugated antibody.
-
Visualizations
Caption: Experimental workflow for assessing the impact of this compound conjugation on antibody affinity.
Caption: Troubleshooting logic for addressing decreased antibody affinity after this compound conjugation.
References
- 1. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Drug Conjugation and Loading on Target Antigen Binding and Cytotoxicity in Cysteine Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing instability of the maleimide group in SMCC
Welcome to the technical support center for SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and related maleimide-containing crosslinkers. This guide provides in-depth information, troubleshooting advice, and protocols to help you address the inherent instability of the maleimide functional group and ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide instability and why is it a concern?
A1: The maleimide group, while highly effective for specific conjugation to sulfhydryl groups (thiols), is susceptible to two primary degradation pathways:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at neutral to alkaline pH, rendering it inactive and unable to react with a thiol.[1][2][3][4] The rate of hydrolysis is dependent on pH, temperature, and buffer composition.[5]
-
Off-Target Reactions: At pH values above 7.5-8.0, the maleimide group can lose its specificity for thiols and begin to react with primary amines, such as the side chain of lysine residues.
These instabilities can lead to lower conjugation efficiency, reduced yield of the desired conjugate, and inconsistent results.
Q2: What are the optimal pH conditions for a maleimide-thiol conjugation reaction?
A2: The optimal pH range for reacting a maleimide with a sulfhydryl group is 6.5 to 7.5 . Within this range, the thiol is sufficiently nucleophilic to react efficiently, while the competing side reactions of maleimide hydrolysis and reaction with amines are minimized. The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0.
Q3: How does temperature affect SMCC conjugation?
A3: Most SMCC conjugation reactions are performed at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2-4 hours, and can often be left overnight. While higher temperatures can increase the reaction rate, they also accelerate the rate of maleimide hydrolysis. For sensitive proteins, performing the reaction at 4°C is recommended to preserve protein structure and minimize hydrolysis.
Q4: Can I store a maleimide-activated protein?
A4: Yes, maleimide-activated proteins can be stored, which is an advantage of the SMCC crosslinker. The cyclohexane ring in the SMCC spacer arm provides additional stability to the maleimide group compared to linkers without it. For long-term storage, it is best to lyophilize (freeze-dry) the maleimide-activated protein and store it at -20°C or -80°C under desiccated conditions. Storing in aqueous buffers is not recommended due to hydrolysis.
Q5: What is a retro-Michael reaction and how does it affect my conjugate?
A5: The retro-Michael reaction is the reversal of the initial maleimide-thiol conjugation, which can lead to cleavage of the thioether bond and release of the conjugated molecule. This can be a significant issue in vivo, where other thiol-containing molecules like glutathione can promote the deconjugation and subsequent transfer of the payload to other molecules, leading to off-target effects. Hydrolysis of the succinimide ring after conjugation forms a stable ring-opened structure that is resistant to this reversal.
Troubleshooting Guide
This section addresses common problems encountered during SMCC conjugation.
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of Maleimide Group | Prepare SMCC or Sulfo-SMCC solutions immediately before use. Avoid storing the crosslinker in aqueous buffers. Perform the reaction within the optimal pH range of 6.5-7.5. |
| Hydrolysis of NHS Ester | The NHS-ester end of SMCC (which reacts with amines) is also highly susceptible to hydrolysis, especially at higher pH. Perform the initial amine activation step promptly and at a pH between 7.2 and 8.0. |
| Insufficiently Reduced Protein | Ensure disulfide bonds in your protein are fully reduced to generate free sulfhydryl groups. Use a non-thiol reducing agent like TCEP, which does not need to be removed prior to the maleimide reaction. If using DTT or β-mercaptoethanol, they must be completely removed via desalting or dialysis before adding the maleimide-activated component. |
| Presence of Competing Nucleophiles | Ensure your reaction buffers are free of primary amines (e.g., Tris, glycine) and extraneous thiols (e.g., from preservatives or reducing agents). |
| Dilute Protein Solutions | Low protein concentrations can reduce conjugation efficiency. Concentrate your protein solutions to at least 1-2 mg/mL before starting the reaction. |
Problem 2: Loss of Protein/Antibody Activity Post-Conjugation
| Potential Cause | Recommended Solution |
| Modification of Critical Residues | The NHS ester may react with lysine residues essential for protein function or antigen binding. Reduce the molar excess of SMCC used in the initial activation step. |
| Reaction with Lysines by Maleimide | If the reaction pH drifts above 7.5, the maleimide group can react with lysine residues, potentially inactivating the protein. Maintain strict pH control between 6.5 and 7.5 for the thiol-maleimide coupling step. |
| Over-reduction of Disulfides | Complete reduction of structural disulfide bonds can denature a protein or antibody, leading to loss of activity. Use milder reducing conditions or selective reduction protocols (e.g., for antibody hinge-region disulfides). |
Quantitative Data Summary
The stability and reactivity of the maleimide group are highly dependent on pH. The following table summarizes the key reactions and their optimal conditions.
| Reaction | pH Range | Relative Rate | Notes |
| Thiol-Maleimide Addition | 6.5 - 7.5 | Very Fast | The desired reaction. Rate is optimal as the thiolate anion concentration increases while hydrolysis remains slow. |
| Maleimide Hydrolysis | > 7.0 | Increases with pH | A competing side reaction that inactivates the maleimide. The rate increases significantly above pH 7.5. |
| Amine-Maleimide Addition | > 8.0 | Slow, but increases with pH | An off-target reaction with lysine side chains or N-termini that competes with the desired thiol reaction at alkaline pH. |
Visualizing Maleimide Instability and Reactions
The following diagrams illustrate the key chemical pathways and a troubleshooting workflow.
Caption: The hydrolysis pathway of the maleimide ring, which leads to an inactive product.
Caption: Desired thiol reaction vs. undesired side reactions of the maleimide group.
Caption: A logical workflow for troubleshooting low SMCC conjugation yield.
Experimental Protocols
Protocol 1: Two-Step SMCC Conjugation (General Protocol)
This protocol describes the conjugation of a protein with primary amines (Protein-NH₂) to a molecule with a free sulfhydryl (Molecule-SH).
Materials:
-
Protein-NH₂: (e.g., Antibody) at 1-10 mg/mL.
-
Molecule-SH: (e.g., Peptide, enzyme).
-
SMCC or Sulfo-SMCC: Dissolve immediately before use in an appropriate solvent (DMSO for SMCC, water for Sulfo-SMCC).
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Must be free of amines and thiols.
-
Desalting Columns: (e.g., Zeba™ Spin Desalting Columns).
Procedure:
Step A: Maleimide-Activation of Protein-NH₂
-
Prepare Protein-NH₂ in Conjugation Buffer.
-
Immediately before use, prepare the SMCC/Sulfo-SMCC solution.
-
Add a 5- to 20-fold molar excess of the crosslinker to the Protein-NH₂ solution. The optimal ratio depends on protein concentration and should be optimized.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, non-reacted crosslinker by passing the solution through a desalting column equilibrated with Conjugation Buffer. The collected eluate is the maleimide-activated protein.
Step B: Conjugation to Molecule-SH
-
If your Molecule-SH contains disulfide bonds, reduce them first using a reducing agent like TCEP.
-
Immediately add the Molecule-SH to the purified, maleimide-activated Protein-NH₂. A 1.1- to 5-fold molar excess of the sulfhydryl molecule over the protein is typically used.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
To quench the reaction, you can add a small molecule thiol like cysteine or β-mercaptoethanol.
-
The final conjugate can be purified from excess Molecule-SH and quenching reagents by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Assessing Maleimide Stability via HPLC
This protocol allows you to determine the rate of maleimide hydrolysis under your specific experimental conditions (e.g., buffer, pH, temperature).
Materials:
-
Maleimide-containing compound of interest (e.g., maleimide-activated protein).
-
Phosphate buffers at various pH values (e.g., 6.5, 7.4, 8.5).
-
HPLC system (preferably with MS detection) with a suitable column (e.g., C18 for small molecules, protein-compatible column for bioconjugates).
-
Incubator set to the desired temperature (e.g., 37°C).
Procedure:
-
Prepare separate solutions of your maleimide compound at a known concentration (e.g., 50 µM) in each of the different pH buffers.
-
Incubate the solutions at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction.
-
Quench the reaction if necessary (e.g., by adding formic acid to a final concentration of 0.1%).
-
Analyze the samples by HPLC-MS.
-
Monitor the disappearance of the peak corresponding to the intact maleimide compound and the appearance of the peak(s) corresponding to the hydrolyzed, ring-opened product.
-
Plot the percentage of intact maleimide compound remaining over time to determine the hydrolysis kinetics and calculate the half-life (t₁/₂) at each condition.
References
- 1. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Guide for DM4-SMCC ADC Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent activity of DM4-SMCC Antibody-Drug Conjugates (ADCs). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during conjugation, characterization, and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound ADC?
A this compound ADC exerts its cytotoxic effect through a multi-step process. The monoclonal antibody (mAb) component of the ADC binds to a specific target antigen on the surface of a cancer cell.[1] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1] Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded by proteases. Because the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is non-cleavable, the degradation of the antibody releases the DM4 payload with the linker and a lysine residue attached (lysine-SMCC-DM4).[2] DM4, a potent maytansinoid, then binds to tubulin, disrupting microtubule assembly and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death).[3]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it critical?
The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody.[4] DAR is a critical quality attribute (CQA) for any ADC as it directly impacts both efficacy and safety. A low DAR may result in insufficient potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation. Therefore, achieving and maintaining a consistent and optimal DAR is crucial for reproducible experimental results and for the overall therapeutic success of the ADC.
Q3: How can I prevent aggregation of my this compound ADC?
ADC aggregation is a common issue, often driven by the hydrophobicity of the payload and the chemical modifications to the antibody surface. Aggregation can negatively impact the ADC's stability, efficacy, and safety. To prevent aggregation:
-
Optimize Conjugation Conditions: Unfavorable buffer conditions (pH, salt concentration) and the use of organic solvents like DMSO to dissolve the SMCC-linker can promote aggregation. Consider using a water-soluble alternative like sulfo-SMCC if DMSO is causing issues.
-
Control DAR: Higher DAR values increase surface hydrophobicity and the likelihood of aggregation.
-
Proper Storage: Store the ADC at recommended low temperatures and avoid repeated freeze-thaw cycles.
-
Formulation: Utilize stabilizing excipients in the final formulation.
-
Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation can physically prevent antibodies from aggregating.
Troubleshooting Inconsistent In Vitro Cytotoxicity Assay Results
Inconsistent IC50 values are a frequent challenge in evaluating ADC potency. The following sections break down potential causes and solutions related to the ADC, cell culture, and assay protocol.
Problem: High Variability in IC50 Values Between Experiments
Potential Causes & Solutions:
| Category | Potential Cause | Troubleshooting Steps |
| ADC Quality & Handling | Aggregation | Visually inspect the ADC solution for precipitates before use. Characterize the aggregation state using Size-Exclusion Chromatography (SEC). |
| Degradation | Perform stability studies of the ADC in the assay medium to ensure its integrity throughout the experiment. Minimize freeze-thaw cycles of the stock solution by aliquoting upon receipt. | |
| Inaccurate Concentration | Re-verify the concentration of your ADC stock solution using a reliable protein quantification method (e.g., UV-Vis spectroscopy). | |
| Cell Culture Conditions | Cell Line Integrity | Use authenticated cell lines with a consistent and low passage number to avoid genetic drift. |
| Cell Health | Ensure cells are in the exponential growth phase and have high viability (>95%) at the time of seeding. Avoid using over-confluent cells. | |
| Antigen Expression | Regularly verify the expression level of the target antigen on the cell surface using flow cytometry. Antigen expression can vary with passage number and culture conditions. | |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. | |
| Assay Protocol | Inconsistent Seeding Density | Optimize and strictly control the initial cell seeding density. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media. | |
| Incubation Time | For tubulin inhibitors like DM4, an incubation time of 72-96 hours is often required to observe maximum cytotoxicity. Ensure this is consistent between experiments. | |
| Reagent Preparation | Prepare fresh dilutions of the ADC for each experiment. |
Problem: ADC Shows Lower Than Expected Potency
Potential Causes & Solutions:
| Category | Potential Cause | Troubleshooting Steps |
| ADC-Target Interaction | Low Target Antigen Expression | Confirm high target antigen expression on the selected cell line via flow cytometry or qPCR. |
| Insufficient Internalization | Verify that the antibody is efficiently internalized by the target cells upon binding. This can be assessed using fluorescently labeled antibodies and microscopy or flow cytometry. | |
| Linker Instability | While the SMCC linker is non-cleavable, instability of the thiol-maleimide linkage can lead to premature drug loss. This can be assessed by monitoring the ADC integrity in plasma or assay medium over time. | |
| Cellular Factors | Drug Efflux | The target cells may express multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump the DM4 payload out of the cell. |
| Lysosomal Function | Alterations in lysosomal pH or function can impact the degradation of the antibody and the release of the active lysine-SMCC-DM4 metabolite. | |
| Assay Setup | Incorrect Assay Endpoint | Ensure the chosen cytotoxicity assay (e.g., MTT, CellTiter-Glo) is appropriate for the cell line and mechanism of action. |
| Sub-optimal Incubation Time | As mentioned, tubulin inhibitors may require longer incubation times to induce cell death. |
Visualizing Experimental Workflows and Logic
General ADC Mechanism of Action
Caption: Workflow of this compound ADC from cell binding to apoptosis.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting variable IC50 results.
Experimental Protocols
Key Experiment: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides a simple way to estimate the average DAR.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the unconjugated antibody and the purified this compound ADC in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of both solutions at 280 nm and at the wavelength of maximum absorbance for the drug (for maytansinoids, this is often around 252 nm). Use the buffer as a blank.
-
-
Calculations:
-
The concentration of the antibody and the drug can be determined using the Beer-Lambert law (A = εcl), with the following equations:
-
A280 = (εAb,280 * cAb) + (εDrug,280 * cDrug)
-
A252 = (εAb,252 * cAb) + (εDrug,252 * cDrug)
-
-
Where:
-
A is the absorbance at the specified wavelength.
-
ε is the molar extinction coefficient (L·mol-1·cm-1) for the antibody (Ab) and the drug at each wavelength. These must be determined experimentally for the unconjugated materials.
-
c is the molar concentration (mol·L-1).
-
-
Solve the system of two linear equations for cAb and cDrug.
-
-
DAR Calculation:
-
DAR = cDrug / cAb
-
Note: This method is an estimation. For more precise DAR and drug distribution analysis, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are recommended.
Key Experiment: In Vitro Cytotoxicity Assay using MTT
This protocol outlines a standard procedure for assessing the potency of a this compound ADC.
Methodology:
-
Cell Seeding:
-
Harvest healthy, exponentially growing cells. Perform a cell count and ensure viability is >95%.
-
Dilute the cells in complete medium to the desired seeding density (e.g., 5,000-10,000 cells/well, this should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
-
ADC Treatment:
-
Prepare a series of dilutions of the this compound ADC and an isotype control ADC in complete medium.
-
Remove the medium from the cells and add 100 µL of the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (untreated control).
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance (blank wells).
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percent viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Improved Efficacy
Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during ADC development.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the importance and optimization of the drug-to-antibody ratio.
| Question | Answer |
| What is the Drug-to-Antibody Ratio (DAR)? | The DAR represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) that significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[1][2][3] |
| Why is optimizing the DAR crucial for ADC development? | Optimizing the DAR is essential for balancing the therapeutic efficacy and safety of an ADC. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance, and potential for aggregation.[4][5] The optimal DAR depends on various factors, including the potency of the payload and the characteristics of the target antigen. |
| What are the common methods for determining DAR? | Common methods for determining DAR include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each method has its advantages and limitations in terms of the information it provides (average DAR vs. distribution of species). |
| What is the ideal DAR for an ADC? | There is no single ideal DAR for all ADCs. Historically, a DAR of 3.5-4 was often considered optimal. However, with advancements in linker technology and more specific antibodies, ADCs with higher DARs (e.g., 8) have shown improved efficacy without a significant increase in toxicity. The optimal DAR is payload- and target-dependent. |
| How does DAR affect the pharmacokinetics (PK) of an ADC? | ADCs with higher DAR values tend to have faster systemic clearance. This can be attributed to increased hydrophobicity, leading to greater uptake by the liver. This altered PK can impact the overall exposure of the tumor to the ADC, influencing its efficacy. |
| What is the difference between stochastic and site-specific conjugation? | Stochastic conjugation methods, which target native amino acid residues like lysine or cysteine, result in a heterogeneous mixture of ADC species with varying DARs. Site-specific conjugation techniques produce a more homogeneous ADC with a well-defined DAR, which can lead to improved stability and pharmacokinetics. |
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the conjugation and characterization of ADCs.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Average DAR | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency. 2. Inactive Drug-Linker: The drug-linker may have degraded due to improper storage or handling. 3. Interfering Buffer Components: Substances in the antibody buffer may be interfering with the conjugation reaction. 4. Antibody Quality: Low purity or inaccurate concentration of the antibody can lead to inconsistent results. | 1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to find the optimal conditions. 2. Verify Drug-Linker Activity: Use a fresh batch of the drug-linker or confirm the activity of the current stock. 3. Perform Buffer Exchange: Exchange the antibody into a suitable conjugation buffer to remove any interfering components. 4. Confirm Antibody Quality: Ensure the antibody is highly pure (>95%) and accurately quantified. |
| High Average DAR and Aggregation | 1. Excess Drug-Linker: A high molar excess of the drug-linker during conjugation can lead to a higher DAR and increased aggregation. 2. Payload Hydrophobicity: Many cytotoxic payloads are hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation. 3. Harsh Reaction Conditions: High temperatures or prolonged reaction times can contribute to aggregation. | 1. Reduce Molar Excess of Drug-Linker: Use a lower ratio of drug-linker to antibody during the conjugation reaction. 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation. 3. Use Milder Reaction Conditions: Perform the conjugation at a lower temperature or for a shorter duration. |
| Batch-to-Batch Variability in DAR | 1. Inconsistent Starting Materials: Variations in the quality of the antibody or drug-linker between batches can lead to different DARs. 2. Lack of Precise Control Over Reaction Parameters: Minor fluctuations in pH, temperature, or reaction time can impact the final DAR. 3. Inconsistent Purification Process: Differences in the purification method can enrich for different DAR species. | 1. Thoroughly Characterize Starting Materials: Ensure consistent quality of the antibody and drug-linker for each batch. 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters to ensure reproducibility. 3. Standardize the Purification Protocol: Use a consistent and well-defined purification method for all batches. |
| Poor In Vitro Cytotoxicity | 1. Low DAR: Insufficient drug loading may lead to reduced potency. 2. Inactive Payload: The cytotoxic drug may have lost its activity. 3. Linker Instability: Premature cleavage of the linker can lead to the release of the payload before it reaches the target cell. 4. Lack of ADC Internalization: The ADC may not be effectively internalized by the target cells. | 1. Optimize Conjugation for Higher DAR: If feasible without causing aggregation, aim for a higher DAR. 2. Confirm Payload Activity: Test the free drug to ensure it is cytotoxic. 3. Assess Linker Stability: Perform a linker stability assay in plasma. 4. Conduct an Internalization Assay: Confirm that the ADC is being internalized by the target cells. |
Quantitative Data Summary
The following tables summarize the impact of DAR on the in vitro and in vivo properties of ADCs.
Table 1: Impact of DAR on In Vitro Cytotoxicity of an Anti-HER2 ADC
| Cell Line | HER2 Expression | IC50 (ng/mL) for DAR 2 | IC50 (ng/mL) for DAR 4 | IC50 (ng/mL) for DAR 8 |
| SK-BR-3 | High | Similar killing activity | Similar killing activity | Similar killing activity |
| BT-474 | Moderate | Less active | Similar to DAR 8 | Similar to DAR 4 |
| JIMT-1 | Low | Differentiated killing activity | Differentiated killing activity | Differentiated killing activity |
| MDA-MB-468 | Negative | No killing activity | No killing activity | No killing activity |
| (Data adapted from a study on ADCs with varying DARs, highlighting that the impact of DAR on potency can be dependent on the level of target antigen expression) |
Table 2: Influence of DAR on In Vivo Properties of an Anti-CD30 ADC
| DAR | Systemic Clearance | Tolerability | Therapeutic Index |
| 2 | Lower | Higher | Wider |
| 4 | Moderate | Moderate | Moderate |
| 8 | Faster | Lower | Narrower |
| (This table summarizes findings that ADCs with higher DAR values exhibit faster systemic clearance, lower tolerability, and a narrower therapeutic index in vivo) |
Experimental Protocols
Detailed methodologies for key experiments in ADC development and characterization are provided below.
Protocol 1: Determination of Average DAR by UV-Visible Spectroscopy
This method is based on the Beer-Lambert law and is a relatively simple and rapid way to determine the average DAR.
Materials:
-
ADC sample
-
Unconjugated antibody
-
Free drug-linker
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Molar Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm and the free drug-linker (ε_Drug_) at its wavelength of maximum absorbance (λ_max_).
-
Also, determine the extinction coefficient of the drug-linker at 280 nm (ε_Drug,280_).
-
-
Measure Absorbance of the ADC:
-
Dilute the ADC sample to an appropriate concentration.
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculate DAR:
-
Use the following equations to calculate the concentrations of the antibody and the drug:
-
C_Drug = A_λmax_ / ε_Drug_
-
C_Ab_ = (A_280_ - (ε_Drug,280_ * C_Drug)) / ε_Ab_
-
-
The average DAR is then calculated as: DAR = C_Drug / C_Ab_
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the ADC or control antibody. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software.
-
Visualizations
The following diagrams illustrate key workflows and pathways in ADC development and mechanism of action.
Caption: ADC Development and Optimization Workflow.
Caption: General Mechanism of Action for an Antibody-Drug Conjugate.
Caption: Simplified Apoptotic Signaling Pathways Induced by ADCs.
References
Validation & Comparative
A Head-to-Head Battle: DM4-SMCC vs. Cleavable Linker ADCs in Cancer Therapy
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides an objective comparison of ADCs featuring the non-cleavable DM4-SMCC conjugate against those utilizing cleavable linkers, supported by experimental data to inform rational ADC design.
The linker, a pivotal component of an ADC, connects a monoclonal antibody to a cytotoxic payload. Its chemical properties dictate the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. This comparison focuses on two major strategies: the non-cleavable thioether linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), conjugated to the maytansinoid payload DM4, and various cleavable linkers designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.
Mechanism of Action: A Tale of Two Release Strategies
This compound: Relying on Lysosomal Degradation
ADCs with non-cleavable linkers like SMCC depend on the complete proteolytic degradation of the antibody backbone within the lysosome of a cancer cell to release the cytotoxic payload.[1][2] After the ADC binds to its target antigen on the cell surface and is internalized, it is trafficked to the lysosome. There, lysosomal proteases digest the antibody, liberating the DM4 payload, which remains attached to the linker and the amino acid residue (lysine) to which it was conjugated.[2] This active metabolite, Lys-SMCC-DM4, then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[][4] A key characteristic of this approach is that the released payload is charged and generally cannot diffuse across cell membranes, thus limiting the "bystander effect."
Cleavable Linker ADCs: Environmentally-Triggered Payload Release
In contrast, cleavable linkers are designed to be stable in the bloodstream and to break apart under specific conditions prevalent in the tumor microenvironment or within the cancer cell. This leads to the release of the unmodified, potent cytotoxic payload. There are three main types of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (VC), are cleaved by lysosomal proteases such as cathepsin B, which are often overexpressed in tumor cells.
-
pH-Sensitive Linkers: These linkers, for example, those containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione, which is found at significantly higher levels inside cells compared to the bloodstream.
The release of a membrane-permeable payload from cleavable linkers can lead to a "bystander effect," where the cytotoxin can diffuse out of the target cell and kill neighboring antigen-negative cancer cells. This is considered a significant advantage when treating heterogeneous tumors.
Comparative Performance Data
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity
| ADC Construct | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-SMCC-DM1 | SK-BR-3 (HER2+) | 10 | |
| Trastuzumab-triglycyl-DM1 (cleavable-like) | SK-BR-3 (HER2+) | 3 | |
| Anti-EpCAM-SMCC-DM1 | BxPC3 (EpCAM+) | ~1 | |
| Anti-EpCAM-CX-DM1 (cleavable-like) | BxPC3 (EpCAM+) | ~0.1 |
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Construct | Tumor Model | Dose | Tumor Growth Inhibition (%) | Reference |
| Anti-CD22-SMCC-DM1 | Ramos (B-cell lymphoma) | 4 mg/kg | ~60 | |
| Anti-CD22-SPP-DM1 (cleavable) | Ramos (B-cell lymphoma) | 4 mg/kg | ~80 | |
| Anti-EGFR-SMCC-DM1 | A431 (epidermoid carcinoma) | 15 mg/kg | Moderate | |
| Anti-EGFR-CX-DM1 (cleavable-like) | A431 (epidermoid carcinoma) | 3 mg/kg | Strong |
Table 3: Pharmacokinetics and Stability
| ADC Construct | Animal Model | Half-life (t1/2) | Clearance (CL) | Reference |
| Trastuzumab-SMCC-DM1 | Mouse | 10.4 days | 0.7 mL/h/kg | |
| Trastuzumab-CX-DM1 (cleavable-like) | Mouse | 9.9 days | 0.7 mL/h/kg | |
| Anti-HER2-SMCC-DM1 | Rat | ~100 h | ~0.3 mL/h/kg | |
| Anti-HER2-SPP-DM1 (cleavable) | Rat | ~50 h | ~0.6 mL/h/kg |
Table 4: Systemic Toxicity
| Linker Type | Adverse Events (Grade ≥3) | Key Toxicities | Reference |
| Non-cleavable (e.g., SMCC) | 34% | Thrombocytopenia, Hepatotoxicity (payload dependent) | |
| Cleavable | 47% | Neutropenia, Peripheral Neuropathy (payload dependent) |
Key Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, an unconjugated antibody control, and a free drug control.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
2. Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
-
Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in 96-well plates. As a control, seed the labeled Ag- cells alone.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
3. In Vivo Efficacy Study (Xenograft Mouse Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
ADC Administration: Administer the ADC, a vehicle control, and other control antibodies to different groups of mice, typically via intravenous injection.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition in the ADC-treated group to the control group.
Visualizing the Mechanisms
Diagram 1: this compound ADC Mechanism of Action
Caption: Mechanism of a non-cleavable this compound ADC.
Diagram 2: Cleavable Linker ADC Mechanism and Bystander Effect
Caption: Mechanism of a cleavable linker ADC and the bystander effect.
Conclusion
The choice between a this compound non-cleavable linker and a cleavable linker for an ADC is a strategic one, with significant trade-offs.
This compound ADCs offer the advantage of increased plasma stability, which can lead to a more favorable pharmacokinetic profile and potentially lower off-target toxicity. The requirement for complete antibody degradation for payload release ensures that the cytotoxic agent is primarily liberated within the target cell. However, the lack of a bystander effect may limit their efficacy in treating heterogeneous tumors with varied antigen expression.
Cleavable linker ADCs have the potential for greater overall anti-tumor activity due to the bystander effect, which can eradicate surrounding antigen-negative cancer cells. However, this can come at the cost of reduced plasma stability and a higher risk of premature payload release, potentially leading to increased systemic toxicity.
Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor biology, and the properties of the cytotoxic payload. For highly and homogeneously expressed antigens, a non-cleavable linker like SMCC may provide a wider therapeutic window. Conversely, for heterogeneous tumors, a cleavable linker that enables a bystander effect might be more efficacious. This guide provides a framework for researchers to make informed decisions in the design and development of the next generation of antibody-drug conjugates.
References
A Researcher's Guide to Confirming DM4-SMCC Conjugation in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. A critical quality attribute (CQA) for ADCs is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. This guide provides a comprehensive comparison of the primary analytical methods used to confirm the conjugation of the cytotoxic agent DM4 via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. We will delve into the principles, protocols, and performance of Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed methodologies.
At a Glance: Comparison of Analytical Methods
The selection of an analytical method for DAR determination depends on various factors, including the stage of drug development, the required level of detail, and available instrumentation. Here is a summary of the key techniques:
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance to determine the concentration of antibody and drug based on their distinct extinction coefficients.[1][2] | Separates ADC species based on differences in hydrophobicity, which increases with the number of conjugated drug molecules.[2][3] | Separates molecules by chromatography and determines their mass-to-charge ratio, providing precise mass information for different drug-loaded species. |
| Information Provided | Average DAR. | Average DAR, drug load distribution, and presence of unconjugated antibody. | Average DAR, drug load distribution, precise mass of ADC species, and identification of conjugation sites (with peptide mapping). |
| Advantages | Simple, rapid, and requires minimal sample preparation. | Provides information on the distribution of different drug-loaded species under non-denaturing conditions. | High resolution and accuracy, can provide detailed structural information, and is less dependent on matrix effects. |
| Limitations | Provides only an average DAR and is less accurate if the drug and antibody spectra overlap significantly. | May not be suitable for all types of ADCs (e.g., some lysine-conjugated ADCs), and method development can be complex. | Requires more complex instrumentation and data analysis; can be denaturing depending on the chromatography method used. |
| Typical Throughput | High | Medium | Medium to Low |
Quantitative Data Summary
The following table presents a hypothetical comparison of DAR values for a DM4-SMCC conjugated ADC as determined by the three primary analytical methods. This data illustrates the typical concordance and variability observed between the techniques.
| ADC Batch | UV-Vis Spectroscopy (Average DAR) | HIC (Average DAR) | LC-MS (Average DAR) |
| Batch A | 3.8 | 3.7 | 3.75 |
| Batch B | 4.1 | 4.0 | 4.08 |
| Batch C | 3.5 | 3.4 | 3.45 |
Note: The data presented are illustrative. Actual results will vary depending on the specific ADC, conjugation process, and experimental conditions. A study comparing DAR determination for a lysine-conjugated ADC (huC242-SPDB-DM4) found that LC-MS produced an average DAR comparable to that of UV/Vis spectroscopy.
Experimental Workflows
Visualizing the experimental process is crucial for understanding and implementing these analytical methods. The following diagrams, generated using the DOT language, illustrate the typical workflows for DAR determination.
Figure 1. Workflow for average DAR determination by UV-Vis Spectroscopy.
Figure 2. Workflow for DAR analysis by Hydrophobic Interaction Chromatography.
Figure 3. Workflow for DAR analysis by Liquid Chromatography-Mass Spectrometry.
Detailed Experimental Protocols
UV-Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody (typically at 280 nm) and the DM4 drug.
Materials:
-
This compound conjugated ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free this compound at both 280 nm and the λmax of DM4 (e.g., 252 nm). This is a critical step for accurate DAR calculation.
-
-
Sample Preparation:
-
Dilute the ADC sample in PBS to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Blank the spectrophotometer with PBS.
-
Measure the absorbance of the diluted ADC sample at 280 nm (A280) and the λmax of DM4 (Aλmax).
-
-
Calculation:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following simultaneous equations:
-
A280 = (εAb,280 * [Ab]) + (εDrug,280 * [Drug])
-
Aλmax = (εAb,λmax * [Ab]) + (εDrug,λmax * [Drug])
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
Average DAR = [Drug] / [Ab]
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on their hydrophobicity. The conjugation of the hydrophobic this compound linker-drug increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Materials:
-
This compound conjugated ADC
-
HIC column (e.g., Butyl, Phenyl)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Protocol:
-
System Equilibration:
-
Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.).
-
The weighted average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DAR and Mass Confirmation
LC-MS provides the most detailed characterization of ADCs, offering precise mass measurements of intact ADCs and their subunits. This allows for unambiguous determination of the drug load distribution and average DAR.
Materials:
-
This compound conjugated ADC
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
Appropriate chromatography column (e.g., Reversed-Phase C4 for denatured analysis, Size-Exclusion for native analysis)
-
Mobile phases compatible with MS (e.g., containing formic acid or ammonium acetate)
-
Reagents for sample preparation (e.g., PNGase F for deglycosylation, DTT or IdeS for reduction/fragmentation)
Protocol:
-
Sample Preparation (Intact Mass Analysis):
-
For native MS, dilute the ADC in a volatile buffer like ammonium acetate.
-
For denaturing MS, dilute the ADC in a solution containing an organic solvent (e.g., acetonitrile) and an acid (e.g., formic acid). Deglycosylation with PNGase F is often performed to reduce spectral complexity.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the LC system.
-
Separate the ADC species using an appropriate chromatographic method (e.g., a gradient of increasing organic solvent for RP-HPLC).
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC is introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
Acquire mass spectra over a defined m/z range.
-
-
Data Processing:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded forms based on their mass differences.
-
Calculate the average DAR and drug load distribution from the relative abundances of the different species in the deconvoluted spectrum.
-
Conclusion
The confirmation of this compound conjugation and the accurate determination of the drug-to-antibody ratio are critical steps in the development of antibody-drug conjugates. While UV-Vis spectroscopy offers a rapid and simple method for determining the average DAR, it lacks the detailed information provided by chromatographic techniques. Hydrophobic Interaction Chromatography is a robust method for assessing the drug load distribution under non-denaturing conditions. For the most comprehensive and precise characterization, Liquid Chromatography-Mass Spectrometry is the method of choice, providing unambiguous mass information for each drug-loaded species. The selection of the most appropriate analytical method or combination of methods will ultimately depend on the specific requirements of the analysis and the stage of ADC development. For a thorough characterization, employing orthogonal methods is highly recommended to ensure the accuracy and reliability of the results.
References
- 1. Analytical Comparison of Antibody-drug Conjugates Based on Good Manufacturing Practice Strategies [jstage.jst.go.jp]
- 2. Comparison of Analytical Methods for Antibody-Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: DM4-SMCC vs. DM1-SMCC Antibody-Drug Conjugates
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a pivotal class of biopharmaceuticals. The efficacy and safety of an ADC are critically determined by the interplay of its three core components: the monoclonal antibody, the cytotoxic payload, and the linker connecting them. This guide provides a detailed head-to-head comparison of two prominent maytansinoid-based ADCs utilizing the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker: DM4-SMCC and DM1-SMCC ADCs. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Introduction to DM1 and DM4 Payloads and the SMCC Linker
Both DM1 and DM4 are highly potent maytansinoid derivatives that induce cell death by inhibiting tubulin polymerization, leading to mitotic arrest.[1][2] They are structurally similar, with subtle differences that can influence their potency, hydrophobicity, and interaction with multidrug resistance proteins.[2]
The SMCC linker is a non-cleavable linker that forms a stable thioether bond with the payload.[3] This stability in circulation is a key feature, minimizing premature release of the cytotoxic payload and reducing off-target toxicity.[4] The payload is released as an amino acid-linker-drug catabolite after the ADC is internalized by the target cancer cell and the antibody component is degraded in the lysosome.
Quantitative Data Comparison
Direct head-to-head quantitative data from a single study comparing this compound and DM1-SMCC ADCs using the same antibody is limited in publicly available literature. However, we can synthesize data from various preclinical studies to provide a comparative overview. The following tables summarize key parameters for ADCs constructed with these two payloads and the SMCC linker. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, including the antibody, target antigen, and cell lines used.
Table 1: In Vitro Cytotoxicity
| Parameter | DM1-SMCC ADC | This compound ADC | Reference |
| Payload Potency | Sub-nanomolar IC50 | Sub-nanomolar IC50 | |
| Cell Line Example (HER2+) | T-DM1 (Trastuzumab-DM1-SMCC) shows potent activity against HER2-positive cancer cells. | An anti-HER2-DM4-SMCC ADC would be expected to show similar potent activity. | |
| Multidrug Resistance | The active catabolite (lysine-SMCC-DM1) is charged and can be susceptible to efflux by MDR pumps. | DM4 has shown potential to be less susceptible to certain MDR mechanisms compared to DM1. |
Table 2: In Vivo Efficacy
| Parameter | DM1-SMCC ADC | This compound ADC | Reference |
| Xenograft Model Example | T-DM1 demonstrates significant tumor regression in HER2-positive gastric cancer xenografts. | An anti-HER2-DM4-SMCC ADC would be expected to show potent anti-tumor activity. | |
| Efficacy vs. Tolerability | Generally well-tolerated in preclinical models, allowing for efficacious dosing. | Preclinical studies with DM4-based ADCs (often with different linkers) also show a favorable therapeutic window. |
Table 3: Pharmacokinetics and Stability
| Parameter | DM1-SMCC ADC | This compound ADC | Reference |
| Linker Stability | The SMCC linker provides excellent in vivo stability with minimal premature payload release. | The SMCC linker provides excellent in vivo stability. | |
| Half-life | The half-life is primarily dictated by the antibody component due to the stable linker. For T-DM1, the terminal half-life is approximately 7.5 days in mice. | Expected to have a similar half-life to a DM1-SMCC ADC with the same antibody. | |
| Drug-to-Antibody Ratio (DAR) | Typically, a DAR of ~3.5 is achieved and is a critical quality attribute affecting both efficacy and safety. | A similar DAR of ~3.5 would be targeted for optimal performance. |
Table 4: Comparative Toxicity Profiles
| Toxicity | DM1-SMCC ADC | This compound ADC | Reference |
| Primary Off-Target Toxicities | Thrombocytopenia and hepatotoxicity are the most commonly observed dose-limiting toxicities. | Ocular toxicity is a characteristic off-target toxicity associated with DM4-based ADCs. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols for the synthesis, characterization, and evaluation of this compound and DM1-SMCC ADCs.
Protocol 1: Synthesis and Conjugation of DM1/DM4-SMCC ADCs
This protocol describes the conjugation of DM1 or DM4 to a monoclonal antibody via the SMCC linker, a process often referred to as lysine conjugation.
-
Antibody Modification:
-
The monoclonal antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
A molar excess of SMCC linker (dissolved in a small amount of organic solvent like DMSO) is added to the antibody solution.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow the NHS-ester of SMCC to react with lysine residues on the antibody, forming a stable amide bond.
-
The excess, unreacted SMCC linker is removed by purification, typically using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Payload Conjugation:
-
The DM1 or DM4 payload, which contains a free thiol group, is dissolved in a suitable solvent.
-
The purified antibody-SMCC intermediate is then reacted with a molar excess of the DM1 or DM4 payload.
-
The maleimide group on the linker reacts with the thiol group of the payload to form a stable thioether bond.
-
The reaction is quenched after a specific time.
-
-
Purification:
-
The resulting ADC is purified to remove unconjugated payload and other reaction byproducts. This is typically achieved using SEC or TFF.
-
The final ADC product is formulated in a suitable buffer for storage and subsequent use.
-
Protocol 2: Characterization of ADCs
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: A relatively simple and quick method. The absorbance of the ADC is measured at 280 nm (for the antibody) and at a wavelength specific to the payload (e.g., ~252 nm for maytansinoids). The DAR is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): A more sophisticated method that separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the determination of the distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8) and the calculation of the average DAR.
-
Mass Spectrometry (MS): Provides the most accurate determination of the molecular weight of the intact ADC and its subunits (light and heavy chains), allowing for precise DAR calculation and identification of different conjugated species.
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): Used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
3. In Vitro Stability:
-
The ADC is incubated in plasma or serum from relevant species (e.g., human, mouse) at 37°C for various time points.
-
At each time point, the amount of intact ADC and released payload is quantified using methods like ELISA or LC-MS to assess the stability of the conjugate.
Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cell lines (expressing the antigen of interest) and control cell lines (antigen-negative) are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the DM1-SMCC ADC, this compound ADC, a non-binding control ADC, and free DM1 or DM4 payload for a defined period (typically 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The results are plotted as cell viability versus concentration, and the half-maximal inhibitory concentration (IC50) is calculated for each compound.
Protocol 4: In Vivo Efficacy Study in Xenograft Models
-
Tumor Implantation: Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with human cancer cells that express the target antigen.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment groups and treated with the DM1-SMCC ADC, this compound ADC, a vehicle control, and a non-binding control ADC via intravenous injection at specified doses and schedules.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric. At the end of the study, tumors may be excised for further analysis.
Visualizations
Caption: Mechanism of action of a non-cleavable maytansinoid ADC.
Caption: General workflow for the synthesis of DM1/4-SMCC ADCs.
Conclusion
Both this compound and DM1-SMCC ADCs are potent anti-cancer agents that leverage the stability of the non-cleavable SMCC linker to ensure targeted delivery of highly cytotoxic maytansinoid payloads. While they share a similar mechanism of action, the choice between DM1 and DM4 can have significant implications for the therapeutic index of the resulting ADC. The primary differentiating factor appears to be their off-target toxicity profiles, with DM1-associated toxicities being primarily hematological and hepatic, while DM4 is linked to ocular toxicities.
The selection of the optimal payload will depend on the specific target, tumor type, and the desired safety profile. Further direct head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the subtle but potentially critical differences in the performance of this compound and DM1-SMCC ADCs. This will enable a more informed decision-making process in the development of next-generation antibody-drug conjugates.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of DM4-SMCC Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly influenced by the "bystander effect"—the ability of an ADC's cytotoxic payload, released from a targeted cancer cell, to kill adjacent, antigen-negative tumor cells. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the DM4 maytansinoid payload conjugated via a succinimidyl-trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (SMCC) linker. We present a comparative analysis with other common ADC platforms, supported by experimental data and detailed methodologies, to inform rational ADC design and evaluation.
The Mechanism of Bystander Killing: Linker and Payload Matter
The bystander effect is fundamentally dependent on two key properties of an ADC: a cleavable linker and a membrane-permeable payload.[1][] An ADC must first bind to its target antigen on a cancer cell (Ag+) and be internalized. Inside the cell, typically within the lysosome, the linker is cleaved, releasing the cytotoxic payload. For a bystander effect to occur, this released payload must then be able to traverse the cell membrane of the target cell, enter the extracellular space, and subsequently diffuse into and kill neighboring bystander cells (Ag-).[1]
ADCs utilizing the DM4 payload are often paired with cleavable linkers, such as disulfide-containing linkers (e.g., SPDB), to facilitate this effect.[3] The SMCC linker, while traditionally considered non-cleavable, can result in metabolites that may have some capacity to induce a bystander effect, although it is generally considered to be limited compared to ADCs with linkers explicitly designed for cleavage. The maytansinoid payload, DM4, is a potent microtubule-disrupting agent.[4] Its physicochemical properties allow it to be membrane-permeable, a prerequisite for bystander activity.
Comparative Analysis of Bystander Killing Potential
The extent of the bystander effect is a critical differentiator among various ADC platforms. Payloads like MMAE, when combined with a cleavable valine-citrulline (vc) linker, are well-documented to produce a potent bystander effect due to the high membrane permeability of the released MMAE. In contrast, payloads like MMAF are less membrane-permeable due to a charged carboxyl group, which limits their bystander activity.
DM4, being a maytansinoid derivative, possesses good membrane permeability, suggesting a strong potential for bystander killing when paired with a cleavable linker. Studies on the DM4-containing ADC, coltuximab ravtansine (SAR3419), suggest that the generation of its metabolite, S-methyl DM4, within tumor cells contributes to tumor eradication through the bystander killing of neighboring tumor cells.
Data Presentation: Comparison of Common ADC Payloads
The following table summarizes the properties and bystander effect potential of common ADC payloads. Direct head-to-head quantitative data from a single study is often unavailable; therefore, this table synthesizes information from multiple sources to provide a comparative overview.
| Payload Class | Specific Payload | Common Linker Type | Bystander Effect Potential | Supporting Observations |
| Maytansinoids | DM4 | Cleavable (e.g., SPDB) | High | The released S-methyl DM4 metabolite is membrane-permeable and can kill adjacent cells. |
| DM1 | Non-cleavable (e.g., SMCC) | Low to Negligible | The payload is largely retained within the target cell following ADC degradation. | |
| Auristatins | MMAE | Cleavable (e.g., vc) | High | Demonstrates significant killing of antigen-negative cells in co-culture assays due to high membrane permeability. |
| MMAF | Cleavable (e.g., mc) | Low to Negligible | Less membrane-permeable due to a charged carboxyl group, limiting diffusion out of the target cell. |
Key Experiments for Assessing the Bystander Effect
The bystander effect is typically quantified using in vitro co-culture assays or conditioned medium transfer assays. Below are detailed protocols for these key experiments.
Experimental Protocol 1: Co-Culture Bystander Killing Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative (Ag-) cells when they are cultured together with antigen-positive (Ag+) cells.
1. Cell Line Preparation:
- Antigen-Positive (Ag+) Cell Line: Select a cell line with stable and high expression of the target antigen.
- Antigen-Negative (Ag-) Cell Line: Select a cell line that does not express the target antigen but is known to be sensitive to the free payload (e.g., free DM4).
- Fluorescent Labeling: To distinguish between the two cell populations, stably transfect one cell line with Green Fluorescent Protein (GFP) and the other with Red Fluorescent Protein (RFP). For example, label the Ag- cells with GFP for easy identification and quantification via flow cytometry or fluorescence microscopy.
2. Co-Culture Seeding:
- Seed the Ag+ and Ag- (GFP-labeled) cells in a 96-well plate.
- Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells.
- Include monoculture controls: Ag+ cells alone and Ag- cells alone.
3. ADC Treatment:
- Prepare serial dilutions of the DM4-SMCC ADC.
- Crucial Controls:
- Ag- cells treated with the ADC (to confirm lack of direct targeting).
- Co-cultures treated with an isotype control ADC (to control for non-specific antibody effects).
- Ag- cells treated with the free DM4 payload (to determine intrinsic sensitivity).
- Untreated co-culture wells as a negative control.
- Add the ADC dilutions to the appropriate wells and incubate for a period sufficient to observe cell death (typically 72 to 120 hours).
4. Quantification (Flow Cytometry):
- Harvest the cells from each well.
- Stain with a viability dye (e.g., Propidium Iodide, PI) and an apoptosis marker (e.g., Annexin V).
- Analyze using a flow cytometer. Gate on the GFP-positive population (Ag- cells) and quantify the percentage of viable (Annexin V-/PI-), apoptotic (Annexin V+/PI-), and necrotic (Annexin V+/PI+) cells.
- A significant increase in the death of GFP-positive Ag- cells in the co-culture wells compared to the Ag- monoculture control indicates a bystander effect.
Experimental Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
1. Generation of Conditioned Medium:
- Seed Ag+ cells in a larger format vessel (e.g., 6-well plate or T-25 flask) and allow them to adhere.
- Treat the cells with a high concentration of the this compound ADC (e.g., 10x IC50 for the Ag+ cells) for 48-72 hours.
- Collect the supernatant (conditioned medium).
- Centrifuge and filter the supernatant through a 0.22 µm sterile filter to remove any detached cells.
2. Treatment of Bystander Cells:
- Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
- Remove the existing medium and replace it with the collected conditioned medium (either undiluted or serially diluted).
- Controls:
- Ag- cells treated with fresh medium.
- Ag- cells treated with fresh medium containing a known concentration of free DM4.
- Incubate the plate for 48-72 hours.
3. Quantification:
- Assess the viability of the Ag- cells using a standard cell viability assay such as MTT, MTS, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
- A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms a bystander effect mediated by a released payload.
Visualizing the Process: Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the ADC bystander effect.
Caption: Mechanism of ADC-mediated bystander killing.
Caption: Experimental workflow for a co-culture bystander assay.
Conclusion
The bystander effect is a pivotal mechanism for enhancing the therapeutic window of ADCs, particularly in the context of heterogeneous solid tumors. For maytansinoid-based ADCs, the choice of linker is paramount. While the DM4 payload has the requisite membrane permeability to act as a bystander toxin, its efficacy in this regard is maximized when paired with a linker designed for efficient cleavage within the tumor microenvironment or inside the target cell. In contrast, ADCs with non-cleavable linkers, such as T-DM1, exhibit a minimal bystander effect. The experimental protocols and comparative data presented in this guide provide a robust framework for the preclinical evaluation of the bystander killing capacity of novel this compound ADCs and other next-generation ADC candidates. This critical assessment is essential for selecting the most promising ADC designs for further clinical development.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Pharmacokinetic Analysis of DM4-SMCC ADCs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of antibody-drug conjugates (ADCs) utilizing the DM4 maytansinoid payload conjugated via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. The data presented herein, derived from preclinical studies in various animal models, offers valuable insights for researchers and drug developers in the field of targeted cancer therapeutics.
Pharmacokinetic Profiles of Maytansinoid-Based ADCs
The pharmacokinetic properties of an ADC are critical to its efficacy and safety. These properties are influenced by the antibody, the linker, and the cytotoxic payload. The non-cleavable thioether linker, SMCC, is designed to be stable in circulation, releasing the DM4 payload only after internalization of the ADC into the target cell and subsequent lysosomal degradation of the antibody. This mechanism is intended to minimize off-target toxicity.
Below is a summary of preclinical pharmacokinetic parameters for maytansinoid-based ADCs in various animal models. Direct comparison of these parameters should be approached with caution due to variations in experimental conditions, including the specific antibody, dosing, and analytical methodologies.
| ADC Analyte | Animal Model | Dose (mg/kg) | CL (mL/day/kg) | Vd (mL/kg) | t½ (days) | AUC (day*µg/mL) | Reference |
| Trastuzumab-DM1 (T-DM1) | Mouse | 10 | ~8.7 | ~60 | ~3.9 | ~1150 | [1] |
| Rat | 10 | ~5.4 | ~75 | ~6.4 | ~1850 | [2] | |
| Cynomolgus Monkey | 10 | ~9.4 - 11.5 | - | ~3 - 5 | - | ||
| Anetumab Ravtansine (DM4-SPDB) | Human (Clinical Data) | 6.5 (every 3 weeks) | - | - | 5.5 | - | [3] |
| Anti-HER2 ADC (SSNPP-DM4) | Mouse | - | Similar to MCC-DM1 | - | - | - | [3] |
Experimental Protocols for Pharmacokinetic Analysis
Detailed and standardized experimental protocols are essential for generating reliable and comparable pharmacokinetic data. Below are representative methodologies for conducting preclinical PK studies of ADCs.
Animal Models and Husbandry
-
Species: Commonly used species for ADC PK studies include mice (e.g., CD-1, BALB/c, athymic nude), rats (e.g., Sprague-Dawley), and non-human primates (e.g., cynomolgus monkeys).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow for an adequate acclimation period before the start of the study.
ADC Administration
-
Formulation: The ADC is typically formulated in a sterile, isotonic buffer such as phosphate-buffered saline (PBS) at the desired concentration.
-
Route of Administration: Intravenous (IV) administration via the tail vein (mice and rats) or a peripheral vein (monkeys) is the most common route for PK studies to ensure complete bioavailability.
-
Dose: The dose will vary depending on the ADC and the study objectives.
Blood Sampling
-
Time Points: A sparse or serial blood sampling schedule is employed to capture the full PK profile. Typical time points include: pre-dose, 5 minutes, 1, 4, 8, 24, 48, 72, 168, 336, and 504 hours post-dose.
-
Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Processing: Plasma is separated by centrifugation at 1,500-2,000 x g for 10-15 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Methods
The quantification of different ADC analytes (total antibody, conjugated ADC, and unconjugated payload) requires specific and validated bioanalytical methods.
-
Total Antibody and Conjugated ADC:
-
Method: Enzyme-linked immunosorbent assay (ELISA) is commonly used.
-
Procedure:
-
Coat a 96-well plate with a capture antibody that binds to the ADC's antibody component.
-
Block non-specific binding sites.
-
Add plasma samples and standards.
-
Detect the bound ADC using a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes either the antibody or the payload.
-
Add a substrate and measure the resulting signal.
-
-
-
Unconjugated DM4 Payload:
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity for small molecules.
-
Procedure:
-
Sample Preparation: Precipitate proteins in the plasma sample (e.g., with acetonitrile). For ADCs with cleavable linkers, a reduction step may be necessary to release the payload.
-
Chromatographic Separation: Separate the analyte from matrix components using a reverse-phase HPLC column.
-
Mass Spectrometric Detection: Quantify the analyte using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for ADC Pharmacokinetic Analysis
Figure 1. A typical experimental workflow for the pharmacokinetic analysis of an ADC in animal models.
Signaling Pathway of DM4
Figure 2. The intracellular mechanism of action of a DM4-based ADC leading to apoptosis.
Conclusion
The pharmacokinetic analysis of this compound ADCs in preclinical animal models is a cornerstone of their development. Understanding the clearance, distribution, and metabolism of these complex biologics is essential for predicting their behavior in humans and for establishing a therapeutic window. While specific, publicly available PK data for a single this compound ADC across multiple species is limited, the data from structurally similar maytansinoid ADCs provides a valuable framework for comparison and for guiding the design of future studies. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to generate robust and reliable pharmacokinetic data for this promising class of anti-cancer agents.
References
- 1. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Translational Physiologically Based Pharmacokinetic Model for Antibody-Drug Conjugates: a Case Study with T-DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Non-Cleavable Linkers for DM4-Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides a detailed comparison of non-cleavable linkers for the potent maytansinoid payload, DM4, focusing on their impact on ADC performance. We will delve into the available experimental data, provide detailed experimental protocols for key assays, and visualize the underlying mechanisms.
Non-cleavable linkers offer a distinct mechanism of action for ADCs. Unlike their cleavable counterparts, they do not rely on specific enzymatic or chemical triggers for payload release. Instead, the cytotoxic drug is liberated only after the entire antibody-drug conjugate is internalized by the target cell and undergoes complete proteolytic degradation within the lysosome.[1][2] This process results in the release of the payload with the linker and a single amino acid residue still attached. A key advantage of this approach is enhanced plasma stability, which can lead to an improved therapeutic index by minimizing premature drug release and off-target toxicity.[2][3]
Mechanism of Action: The Journey of a Non-Cleavable DM4 ADC
The efficacy of an ADC with a non-cleavable linker is contingent on a series of sequential biological events. The following diagram illustrates the signaling pathway from target binding to cytotoxic effect.
Figure 1. Mechanism of a non-cleavable DM4 ADC.
Comparative Analysis of Non-Cleavable Linkers for Maytansinoid Payloads
While direct head-to-head comparative studies for different non-cleavable linkers specifically with a DM4 payload are limited in publicly available literature, valuable insights can be drawn from studies on the closely related maytansinoid, DM1. The most prevalent non-cleavable linkers for maytansinoids are based on a maleimide group for conjugation to a thiol on the payload, with SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and MCC (maleimidocaproyl) being the most common.
A key study compared the in vivo pharmacokinetic properties of antibody-maytansinoid conjugates with three different non-cleavable linkers: a maleimido-based thioether linkage (MCC-DM1), an iodoacetamido-based thioether linker (SIA-DM1), and a direct amide linkage. The findings indicated that all three linkers exhibited similar plasma stability, with terminal half-lives of approximately 7.5 days in mice.[1] This suggests that the fundamental stability of the non-cleavable linkage itself is a primary determinant of the ADC's pharmacokinetic profile.
Another factor influencing ADC performance is the hydrophilicity of the linker. Studies have shown that modifying non-cleavable linkers to be more hydrophilic can help overcome multidrug resistance (MDR) by reducing the efflux of the active metabolite from cancer cells. This highlights an important consideration in linker design beyond just plasma stability.
The following table summarizes the key characteristics of commonly discussed non-cleavable linkers for maytansinoid payloads. Due to the lack of direct comparative quantitative data for DM4, this table provides a qualitative comparison based on available information for maytansinoid ADCs in general.
| Linker Type | Structure | Key Characteristics | Advantages | Disadvantages |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Thioether linkage formed via maleimide chemistry | Contains a cyclohexane ring, which adds rigidity and hydrophobicity. | High plasma stability. Widely used and well-characterized. | The thioether bond can have some susceptibility to retro-Michael reaction, leading to minor drug deconjugation. Hydrophobicity may contribute to aggregation at high drug-to-antibody ratios (DARs). |
| MCC (Maleimidocaproyl) | Thioether linkage formed via maleimide chemistry | Features a caproyl spacer, which is more flexible and slightly less hydrophobic than the cyclohexane ring in SMCC. | High plasma stability, comparable to SMCC. | Similar to SMCC, the maleimide linkage can exhibit some instability. |
| Hydrophilic Non-Cleavable Linkers | Often incorporate PEG or sulfonate groups | Increased water solubility compared to traditional maleimide-based linkers. | Can overcome multidrug resistance (MDR). May allow for higher drug loading without aggregation. | May require more complex synthesis. The impact on overall efficacy and toxicity needs to be empirically determined for each specific ADC. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Antibody-drug conjugate (ADC) with a non-cleavable DM4 linker
-
Unconjugated antibody (negative control)
-
Free DM4 payload (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
ADC Treatment: Prepare serial dilutions of the DM4-ADC, unconjugated antibody, and free DM4 in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.
Figure 2. Workflow for MTT cytotoxicity assay.
General Protocol for Antibody Conjugation with SMCC-DM4
This protocol outlines the general steps for conjugating a thiol-containing DM4 payload to a monoclonal antibody using the heterobifunctional SMCC linker. This is typically a two-step process.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC linker
-
DM4 payload with a free thiol group
-
Organic solvent (e.g., DMSO or DMA)
-
Reaction buffers (e.g., conjugation buffer, quenching buffer)
-
Size-exclusion chromatography (SEC) column for purification
Protocol:
-
Antibody Modification: React the monoclonal antibody with a molar excess of the SMCC linker in conjugation buffer. The NHS ester group of SMCC will react with the primary amines of lysine residues on the antibody.
-
Purification: Remove the excess, unreacted SMCC linker from the antibody-SMCC intermediate using a desalting column or tangential flow filtration.
-
Drug Conjugation: React the purified antibody-SMCC intermediate with the thiol-containing DM4 payload. The maleimide group on the modified antibody will react with the thiol group of DM4 to form a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups on the antibody by adding a small molecule thiol, such as cysteine.
-
Purification and Characterization: Purify the resulting ADC from unconjugated DM4 and other reaction byproducts using size-exclusion chromatography. Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Conclusion
For drug development professionals, the optimal non-cleavable linker for a DM4-based ADC should be determined empirically through head-to-head comparisons of different linker constructs. The experimental protocols provided in this guide offer a starting point for conducting such comparative studies to identify the linker that provides the best therapeutic window for a given target and indication. Future research focusing on the direct comparison of novel and established non-cleavable linkers with DM4 will be invaluable for the continued advancement of this promising class of cancer therapeutics.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of DM4-SMCC
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of the potent cytotoxic agent-linker conjugate, DM4-SMCC. Adherence to these procedures is critical to mitigate risks of exposure and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals. The following step-by-step guidance is designed to directly address operational questions regarding the safe disposal of this compound and associated contaminated materials.
This compound is an agent-linker conjugate utilized in the development of antibody-drug conjugates (ADCs) and possesses significant antitumor activity by targeting tubulin.[1] Due to its high potency, stringent safety measures and a well-defined disposal protocol are mandatory.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any procedure involving this compound, all personnel must be equipped with the appropriate personal protective equipment. The handling of highly potent active pharmaceutical ingredients (HPAPIs) like this compound requires robust containment strategies to prevent accidental exposure through inhalation, ingestion, or skin contact.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Nitrile or neoprene, outer glove with extended cuff |
| Eye Protection | Safety Goggles | Chemical splash-proof |
| Respiratory Protection | Respirator | NIOSH-approved N100 or P100 respirator |
| Body Protection | Disposable Gown | Impervious, with long sleeves and elastic cuffs |
| Additional Protection | Sleeve Covers | For added protection against splashes |
| Face Shield | To be worn over safety goggles | |
| Hair Cover | To contain hair | |
| Shoe Covers | Disposable and impervious |
All handling of this compound, including weighing, reconstitution, and the initial steps of the disposal procedure, must be conducted within a certified chemical fume hood or a biological safety cabinet to ensure proper ventilation and containment.
Procedural Workflow for this compound Disposal
The recommended procedure for the disposal of this compound involves chemical inactivation followed by appropriate waste segregation and disposal. Based on established protocols for the degradation of a wide range of cytotoxic and antineoplastic drugs, the use of sodium hypochlorite (bleach) is a reliable and accessible method for rendering this compound non-toxic.[1][2][3][4]
Detailed Experimental Protocol for this compound Disposal
This protocol is designed for the chemical inactivation of this compound in solution and the decontamination of associated labware.
Materials:
-
This compound waste solution
-
5.25% Sodium Hypochlorite solution (household bleach)
-
Deionized water
-
Appropriate waste containers (for hazardous and non-hazardous waste)
Procedure:
-
Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Perform all subsequent steps in a certified chemical fume hood.
-
Have designated hazardous waste containers ready.
-
-
Inactivation of this compound Solutions:
-
For every 1 volume of this compound waste solution, add an equal volume of 5.25% sodium hypochlorite solution.
-
Stir the mixture gently at room temperature for a minimum of 1 hour to ensure complete degradation. Studies have shown that this duration is effective for a range of cytotoxic compounds.
-
-
Decontamination of Glassware and Equipment:
-
Immerse all contaminated glassware and equipment (e.g., stir bars, spatulas) in a 1:1 solution of 5.25% sodium hypochlorite and water.
-
Allow the items to soak for at least 1 hour.
-
After soaking, thoroughly rinse the items with deionized water. The rinsate should be collected and treated as hazardous waste.
-
-
Waste Segregation and Disposal:
-
The inactivated this compound solution can be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
All solid waste contaminated with this compound, including used PPE, disposable plasticware, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Table 2: Summary of Inactivation and Decontamination Parameters
| Parameter | Value | Rationale |
| Inactivating Agent | 5.25% Sodium Hypochlorite | Proven efficacy in degrading a wide range of cytotoxic drugs. |
| Mixing Ratio | 1:1 (Waste Solution : Bleach) | Ensures a sufficient concentration of the inactivating agent. |
| Incubation Time | Minimum 1 hour | Provides adequate time for complete chemical degradation. |
| Temperature | Room Temperature | Effective for the degradation process. |
Emergency Procedures
In the event of a spill or accidental exposure, immediate action is crucial.
-
Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
If safe to do so, cover the spill with absorbent material and apply a 1:1 solution of 5.25% sodium hypochlorite and water.
-
Allow to sit for at least 1 hour before cleaning up with appropriate PPE and disposing of all materials as hazardous waste.
-
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
Seek immediate medical attention.
-
By strictly following these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment from the risks associated with this potent cytotoxic compound. Regular training and review of these procedures are recommended to maintain a high standard of laboratory safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
